molecular formula C6H2ClF2NO2 B1360161 3-Chloro-4,5-difluoronitrobenzene CAS No. 53780-44-2

3-Chloro-4,5-difluoronitrobenzene

Cat. No.: B1360161
CAS No.: 53780-44-2
M. Wt: 193.53 g/mol
InChI Key: BSKCLLCICPDISV-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoronitrobenzene is a useful research compound. Its molecular formula is C6H2ClF2NO2 and its molecular weight is 193.53 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-chloro-2,3-difluoro-5-nitrobenzene
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InChI

InChI=1S/C6H2ClF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BSKCLLCICPDISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70202059
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Molecular Weight

193.53 g/mol
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CAS No.

53780-44-2
Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,3-difluoro-5-nitrobenzene
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Foundational & Exploratory

In-depth Technical Guide: 3-Chloro-4,5-difluoronitrobenzene (CAS No. 53780-44-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-difluoronitrobenzene is a halogenated aromatic compound with the CAS number 53780-44-2. Its structure, featuring a nitro group and multiple halogen substituents, makes it a potentially valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the specific substitution pattern offers unique possibilities for designing complex molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 53780-44-2[1][2][3]
Molecular Formula C₆H₂ClF₂NO₂[1][2][3]
Molecular Weight 193.54 g/mol [1][2][3]
Appearance White solid
Storage Temperature -20°C[1][2][3]

Synthesis and Experimental Protocols

A plausible synthetic route would involve the nitration of 1-chloro-2,3-difluorobenzene. The directing effects of the halogen substituents would likely favor the formation of the desired this compound isomer, although a mixture of products is possible.

Logical Synthesis Pathway

Caption: Plausible synthetic route to this compound.

General Experimental Workflow for Nitration

The following workflow outlines a general procedure for the nitration of a halogenated benzene derivative, which could be adapted for the synthesis of this compound.

Experimental_Workflow start Start step1 Dissolve 1-chloro-2,3-difluorobenzene in concentrated H₂SO₄ start->step1 step2 Cool the mixture in an ice bath step1->step2 step3 Add a mixture of HNO₃ and H₂SO₄ dropwise step2->step3 step4 Monitor reaction by TLC or GC step3->step4 step5 Pour reaction mixture onto ice step4->step5 step6 Extract with an organic solvent step5->step6 step7 Wash organic layer, dry, and concentrate step6->step7 step8 Purify by chromatography or recrystallization step7->step8 end End step8->end

Caption: General workflow for the nitration of a halogenated benzene.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not explicitly documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated nitroaromatics are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] For instance, the related compound, 3-chloro-4-fluoronitrobenzene, is a known intermediate for the synthesis of the anti-cancer drug gefitinib and the antibacterial drug flupirtine.[4]

The unique substitution pattern of this compound could be leveraged to synthesize novel compounds with potential therapeutic value. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chlorine and fluorine atoms can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

Potential Research Applications:

  • Scaffold for Medicinal Chemistry: Serve as a starting material for the synthesis of libraries of compounds for screening against various biological targets.

  • Probe for Chemical Biology: The reactive nature of the compound could be utilized to develop probes for studying biological processes.

  • Material Science: The electronic properties imparted by the nitro and fluoro groups may be of interest in the development of new materials.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding the interaction of this compound with any specific signaling pathways or its biological activity. Due to the lack of data, no signaling pathway diagrams can be generated at this time.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While its physicochemical properties are documented to some extent, a significant gap exists in the literature regarding its synthesis, specific applications, and biological effects. The information provided in this guide on the synthesis of related compounds offers a foundation for researchers to develop a viable synthetic route. Further investigation into the reactivity and biological profile of this molecule is warranted to fully explore its potential in drug discovery and other scientific disciplines. Researchers are encouraged to exercise caution and perform thorough safety assessments before handling this compound, as is standard practice for all nitroaromatic compounds.

References

An In-depth Technical Guide to 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4,5-difluoronitrobenzene, alongside a review of synthetic methodologies applicable to halogenated nitroaromatic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data: this compound

This compound is a halogenated nitroaromatic compound. The presence of chlorine and two fluorine atoms, in addition to a nitro group on the benzene ring, imparts specific reactivity and properties to the molecule, making it a potential building block in organic synthesis.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight 193.54 g/mol [1]
Molecular Formula C₆H₂ClF₂NO₂[1][2]
CAS Number 53780-44-2[1][2]
Synonyms 1-chloro-2,3-difluoro-5-nitrobenzene
Purity 98%
Storage Conditions Sealed in dry, 2-8°C

Experimental Protocols: Synthesis of Halogenated Nitroaromatic Compounds

Protocol 1: Chlorination of p-Fluoronitrobenzene[5]

This method involves the direct chlorination of a fluorinated precursor.

Materials:

  • p-Fluoronitrobenzene (5 g, 35 mmol)

  • 20% solution of nitric acid and sulfuric acid (1:1 by volume) (15 mL)

  • Iodine (0.5 g, catalyst)

  • N-chlorosuccinimide (5.6 g, 42 mmol)

  • Ethyl acetate

  • 20% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Suspend p-fluoronitrobenzene in the nitric acid/sulfuric acid solution.

  • Add iodine as a catalyst.

  • Add N-chlorosuccinimide and allow the reaction to proceed at room temperature for 2 hours.

  • Upon completion, dilute the reaction mixture with 30 mL of water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the organic layer with 20% sodium thiosulfate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude 3-chloro-4-fluoronitrobenzene.

  • Recrystallize the crude product from methanol to yield pure 3-chloro-4-fluoronitrobenzene (4.6 g, 75% yield).

Protocol 2: Halogen Exchange from 3,4-Dichloronitrobenzene[6][7]

This approach utilizes a nucleophilic aromatic substitution (halogen exchange) reaction.

Materials:

  • 3,4-Dichloronitrobenzene (192 g)

  • Potassium fluoride (87 g, 1.5 mol)

  • Tetramethylene sulphone (250 g)

  • Methyl-trioctyl-ammonium chloride (10 g, 0.025 mol, phase transfer catalyst)

  • Aluminum chloride (AlCl₃) (1.65 g, 0.0125 mol)

Procedure:

  • In a glass reaction vessel, heat a mixture of potassium fluoride and tetramethylene sulphone to incipient distillation to remove water.

  • Add 3,4-dichloronitrobenzene, methyl-trioctyl-ammonium chloride, and aluminum chloride.

  • Heat the reaction mixture. The conversion rate can be monitored by gas chromatography.

  • After the reaction is complete, the product is worked up by distillation to yield 3-chloro-4-fluoronitrobenzene.

Potential Applications and Research Directions

While specific applications for this compound are not widely reported, related halogenated nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 3-chloro-4-fluoronitrobenzene is a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals, including insecticides, herbicides, and fungicides.[3] It is used in the synthesis of compounds targeting bacterial infections and cancer.[4] The unique substitution pattern of this compound suggests its potential as a building block for novel bioactive molecules.

Logical Workflow for Synthesis

The synthesis of halogenated nitroaromatic compounds often follows a logical progression of steps, which can be generalized. The following diagram illustrates a conceptual workflow for the synthesis of a chloro-difluoro-nitrobenzene derivative, highlighting the key transformations.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_process Workup & Purification cluster_end Final Product Nitroaromatic_Precursor Nitroaromatic Precursor Halogenation Halogenation Reaction (e.g., Chlorination/Fluorination) Nitroaromatic_Precursor->Halogenation Halogenating_Agent Halogenating Agent Halogenating_Agent->Halogenation Extraction Extraction Halogenation->Extraction Crude Product Purification Purification (e.g., Distillation, Crystallization) Extraction->Purification Final_Product This compound Purification->Final_Product Pure Product

References

An In-depth Technical Guide to 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloro-4,5-difluoronitrobenzene (CAS No. 53780-44-2). This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document consolidates available data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and typical reactions, and outlines its safety considerations. The content is structured to be a practical resource for researchers and professionals in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a poly-substituted aromatic compound with the molecular formula C₆H₂ClF₂NO₂. Its structure, featuring a nitro group and three halogen substituents, makes it a highly reactive and useful building block in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution.

Physical Properties

The key physical properties of this compound are summarized in the table below. It is typically a white solid at room temperature and requires specific storage conditions to maintain its stability.[2]

PropertyValueReference
CAS Number 53780-44-2[2]
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight 193.54 g/mol [2]
Appearance White solid[1]
Boiling Point 232.6 °C at 760 mmHg[1]
Density 1.591 g/cm³[1]
Flash Point 94.4 °C[1]
Refractive Index 1.531[1]
Storage Temperature -20°C[2]
Spectral Data

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound involves the fluorination of a suitable polychlorinated nitrobenzene precursor. A general method adapted from the synthesis of related difluoronitrobenzene compounds is presented below. This reaction proceeds via a nucleophilic aromatic substitution where a chloride is displaced by a fluoride ion.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of halogen exchange (Halex) reaction, a common method for synthesizing fluorinated aromatic compounds.

  • Materials:

    • 1,4-Dichloro-2,3-dinitrobenzene

    • Potassium fluoride (spray-dried)

    • Aprotic polar solvent (e.g., Sulfolane or Dimethyl Sulfoxide)

    • Phase-transfer catalyst (e.g., a quaternary ammonium salt) (optional)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1,4-dichloro-2,3-dinitrobenzene and the aprotic polar solvent.

    • Add spray-dried potassium fluoride to the mixture. The molar ratio of KF to the starting material should be in slight excess.

    • If used, add the phase-transfer catalyst.

    • Heat the reaction mixture to a high temperature (typically in the range of 150-230°C) with vigorous stirring under a nitrogen atmosphere.

    • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • The filtrate, containing the product, is then purified by vacuum distillation or recrystallization to yield this compound.

  • Workflow Diagram:

    G start Start reagents Combine 1,4-dichloro-2,3-dinitrobenzene, KF, and solvent in reactor start->reagents heat Heat mixture to 150-230°C under Nitrogen reagents->heat monitor Monitor reaction by GC/TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter to remove salts cool->filter purify Purify by vacuum distillation or recrystallization filter->purify product Obtain pure this compound purify->product

    Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group.

The presence of three halogen atoms (one chlorine and two fluorine) provides multiple sites for substitution. The relative reactivity of the leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.

G reactant Substituted Nitrobenzene + Nucleophile transition1 -> reactant->transition1 intermediate Meisenheimer Complex (Resonance Stabilized) transition1->intermediate transition2 -> intermediate->transition2 product Substituted Product + Leaving Group transition2->product

General mechanism of nucleophilic aromatic substitution.

Due to the positions of the fluoro and chloro substituents relative to the nitro group, nucleophilic attack can occur at different positions, leading to a variety of substituted products. The specific site of attack will depend on the reaction conditions and the nature of the nucleophile. For instance, reactions with amines or alkoxides can be used to introduce nitrogen or oxygen-containing functional groups, which is a common strategy in the synthesis of pharmaceutical building blocks.

Applications in Drug Development

This compound serves as a key starting material or intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its utility stems from the ability to selectively introduce substituents onto the aromatic ring via nucleophilic aromatic substitution. This allows for the construction of molecular scaffolds found in various active pharmaceutical ingredients (APIs). The presence of fluorine atoms is often desirable in drug candidates as it can enhance metabolic stability, binding affinity, and bioavailability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 53780-44-2) is not widely available, data from closely related compounds such as 3-Chloro-4-fluoronitrobenzene suggest that this compound should be handled with care.

  • General Hazards: Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is -20°C.[2]

  • Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.

Researchers should always consult the most up-to-date Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its reactivity, driven by the activating nitro group and multiple halogen leaving groups, allows for diverse functionalization through nucleophilic aromatic substitution. While there is a need for more publicly available experimental data, particularly spectral and detailed safety information, this guide provides a foundational understanding of its properties and applications for researchers in the field.

References

Synthesis of 3-Chloro-4,5-difluoronitrobenzene from 3,4-Dichloronitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathway for 3-chloro-4,5-difluoronitrobenzene, commencing from the starting material 3,4-dichloronitrobenzene. The synthesis is presented in two key stages: the established industrial synthesis of the intermediate, 3-chloro-4-fluoronitrobenzene, followed by a discussion of potential, albeit currently undocumented in readily available literature, pathways for the introduction of the second fluorine atom at the 5-position.

Part 1: Synthesis of 3-Chloro-4-fluoronitrobenzene

The primary route to 3-chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene is a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) fluorination. This process involves the displacement of the chlorine atom at the 4-position with a fluorine atom. The chlorine at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitro group.

Reaction Pathway

Synthesis_Pathway 3_4_Dichloronitrobenzene 3,4-Dichloronitrobenzene 3_Chloro_4_fluoronitrobenzene 3-Chloro-4-fluoronitrobenzene 3_4_Dichloronitrobenzene->3_Chloro_4_fluoronitrobenzene Halogen Exchange Fluorination Reagents Potassium Fluoride (KF) Phase Transfer Catalyst Solvent (e.g., DMSO, Sulfolane) Reagents->3_Chloro_4_fluoronitrobenzene

Figure 1: Synthesis of 3-chloro-4-fluoronitrobenzene.
Experimental Protocols and Quantitative Data

Various methodologies have been reported for this conversion, primarily differing in the choice of solvent, catalyst, and reaction conditions. Below is a summary of key experimental protocols derived from patent literature.

Table 1: Summary of Reaction Conditions for the Synthesis of 3-Chloro-4-fluoronitrobenzene

ParameterProtocol 1[1]Protocol 2[2]Protocol 3[3]
Starting Material 3,4-Dichloronitrobenzene (100 kg)3,4-Dichloronitrobenzene (76.8 g, 0.4 moles)3,4-Dichloronitrobenzene (96 g, 0.5 mol)
Fluorinating Agent Potassium Fluoride (KF) (36.3 kg)Dried Potassium Fluoride (KF) (25.5 g, 0.44 moles)Potassium Fluoride (KF) (26 g, 0.45 mol)
Solvent Dimethyl Sulfoxide (DMSO) (500 L)Sulfolane (35 g)None (Melt)
Catalyst Phase Transfer Catalyst (unspecified)None specified18-crown-6 (1.7 g)
Temperature Reflux240°C180°C
Reaction Time 5 hours24 hours21 hours
Yield/Conversion 86% Yield (78.4 kg)68.8% Conversion83% Conversion
Detailed Experimental Protocol (Based on Protocol 1)[1]

Materials:

  • 3,4-Dichloronitrobenzene (100 kg)

  • Anhydrous Potassium Fluoride (36.3 kg)

  • Dimethyl Sulfoxide (DMSO) (500 L)

  • Phase transfer catalyst

Procedure:

  • To a suitable reaction vessel, add 3,4-dichloronitrobenzene, anhydrous potassium fluoride, and dimethyl sulfoxide.

  • Add the phase transfer catalyst to the mixture.

  • The mixture is stirred and heated in an oil bath under reflux for 5 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • After completion, the reaction mixture is cooled and filtered to remove inorganic salts.

  • The filtrate is subjected to steam distillation to yield pale yellow crystals of 3-chloro-4-fluoronitrobenzene.

Results:

  • Yield: 78.4 kg (86%)

  • Appearance: Pale yellow crystals

Part 2: Synthesis of this compound - A Prospective Analysis

Hypothetical Pathway Logic

Hypothetical_Pathway cluster_established Established Synthesis cluster_hypothetical Hypothetical Pathways 3_4_Dichloronitrobenzene 3,4-Dichloronitrobenzene 3_Chloro_4_fluoronitrobenzene 3-Chloro-4-fluoronitrobenzene 3_4_Dichloronitrobenzene->3_Chloro_4_fluoronitrobenzene Halex Fluorination Intermediate Activated Intermediate 3_Chloro_4_fluoronitrobenzene->Intermediate Activation Step (e.g., Nitration, Amination) 3_Chloro_4_5_difluoronitrobenzene This compound Intermediate->3_Chloro_4_5_difluoronitrobenzene Fluorination Step (e.g., Electrophilic Fluorination, Balz-Schiemann)

Figure 2: Hypothetical pathways to this compound.
Discussion of Potential Synthetic Routes

  • Electrophilic Fluorination:

    • Direct electrophilic fluorination of 3-chloro-4-fluoronitrobenzene could potentially introduce a fluorine atom at the 5-position. The existing substituents (Cl, F, NO2) would direct the electrophilic attack. The nitro group is a meta-director, while the halogens are ortho, para-directors. The interplay of these directing effects would need to be carefully considered. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for electrophilic fluorination. However, the strongly deactivated nature of the aromatic ring due to the nitro group would likely require harsh reaction conditions, which could lead to low yields and side products.

  • Multi-step Synthesis via an Amino Intermediate (Balz-Schiemann type reaction):

    • A more plausible, albeit longer, route could involve the introduction of an amino group, which can then be converted to a fluorine atom via a diazotization-fluorination reaction (e.g., the Balz-Schiemann reaction).[4][5]

    • Step 2a: Nitration. Nitration of 3-chloro-4-fluoronitrobenzene would likely introduce a second nitro group. The position of this nitration would be directed by the existing substituents.

    • Step 2b: Reduction. Selective reduction of one nitro group to an amino group would yield an amino-chloro-fluoro-nitrobenezene derivative.

    • Step 2c: Diazotization and Fluorination. The resulting amino group could then be converted to a diazonium salt and subsequently displaced by fluorine using reagents like HBF4 or other fluoride sources.[4] The success of this route would depend on the regioselectivity of the initial nitration and the selective reduction of one of the two nitro groups.

Conclusion

The synthesis of 3-chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene is a well-established industrial process utilizing halogen exchange fluorination. Detailed protocols with high yields are available. However, the further conversion to this compound is not a straightforward or well-documented process in the available literature. The synthesis of the target difluoro compound likely requires a multi-step approach, potentially involving electrophilic fluorination under harsh conditions or a more controlled sequence involving the introduction and subsequent conversion of a directing group, such as an amino group. Further research and process development are needed to establish a viable and efficient pathway for the synthesis of this compound from 3,4-dichloronitrobenzene.

References

Spectroscopic Characterization of 3-Chloro-4,5-difluoronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 3-Chloro-4,5-difluoronitrobenzene (CAS No. 53780-44-2, Molecular Formula: C₆H₂ClF₂NO₂, Molecular Weight: 193.54 g/mol ).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a predictive analysis of its spectroscopic profile in the absence of experimentally published spectra. The guide also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key insights into its molecular framework.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8 - 8.2Doublet of doubletsJ(H-F) ≈ 7-10, J(H-F) ≈ 3-5Aromatic CH
~ 7.5 - 7.9Doublet of doubletsJ(H-F) ≈ 8-11, J(H-F) ≈ 1-3Aromatic CH

Note: The presence of two fluorine atoms will result in complex splitting patterns for the two aromatic protons.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (d, J(C-F) ≈ 250-270 Hz)C-F
~ 145 - 155 (d, J(C-F) ≈ 250-270 Hz)C-F
~ 140 - 150C-NO₂
~ 120 - 130 (d)C-Cl
~ 115 - 125 (d)C-H
~ 110 - 120 (d)C-H

Note: Large one-bond carbon-fluorine coupling constants (¹JCF) are characteristic. Smaller multi-bond couplings (²JCF, ³JCF) will also be observed, leading to complex spectra.

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -120 to -140DoubletJ(F-F) ≈ 15-25Aromatic C-F
~ -130 to -150DoubletJ(F-F) ≈ 15-25Aromatic C-F

Note: Chemical shifts are relative to a standard such as CFCl₃. The two fluorine atoms are expected to show a doublet splitting pattern due to their mutual coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, aromatic ring, and carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak to MediumAromatic C-H stretch
1600 - 1585MediumAromatic C=C stretch
1550 - 1500StrongAsymmetric NO₂ stretch
1475 - 1450MediumAromatic C=C stretch
1360 - 1320StrongSymmetric NO₂ stretch
1250 - 1100StrongC-F stretch
800 - 600StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic isotopic patterns for chlorine will be key features.

Table 5: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
193High[M]⁺ (with ³⁵Cl)
195Medium[M+2]⁺ (with ³⁷Cl)
163Medium[M - NO]⁺
147Medium[M - NO₂]⁺
112Medium[M - NO₂ - Cl]⁺

Note: The ratio of the [M]⁺ to [M+2]⁺ peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent should be based on the compound's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as trifluorotoluene can be used.

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Optimize the spectral width to cover the aromatic region (typically 0-10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment.

    • A wider spectral width will be necessary (typically 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune the spectrometer to the ¹⁹F frequency.

    • Use a standard single-pulse experiment, often with proton decoupling.

    • Set the spectral width to encompass the expected range for aromatic fluorine atoms (e.g., -100 to -160 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.[3]

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.[4] Further dilute this stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for the ionization method.[4]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is required.

  • EI-MS Acquisition:

    • Introduce the sample into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

    • Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Apply a high voltage to the capillary to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺ or other adducts.

    • Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Compare the observed isotopic distribution of the molecular ion peak with the theoretical pattern for a compound containing one chlorine atom.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_report Final Report Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data IR_Data Absorption Bands Functional Group ID IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern Isotopic Distribution MS->MS_Data Report Comprehensive Spectroscopic Profile NMR_Data->Report IR_Data->Report MS_Data->Report

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4,5-difluoronitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 3-chloro-4,5-difluoronitrobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and the theoretical framework necessary for researchers to conduct their own solubility assessments.

Introduction to the Solubility of Substituted Nitrobenzenes

The solubility of an organic compound is a critical physicochemical property, influencing its behavior in various applications, from chemical synthesis to pharmaceutical formulation. For a substituted nitrobenzene like this compound, its solubility is governed by the interplay of its molecular structure and the properties of the solvent. The presence of a nitro group and halogen substituents (chlorine and fluorine) introduces polarity to the benzene ring. The general principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar ones. However, the precise quantitative solubility must be determined experimentally.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Toluene
Dichloromethane
Ethyl Acetate
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This method involves creating a saturated solution and then measuring the concentration of the solute in that solution.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)

3.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1] The optimal equilibration time should be determined by preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the collected sample through a syringe filter to remove any remaining solid particles.[2]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

3.3. Analytical Method Development

For accurate concentration measurement, a validated analytical method is essential. For a UV-active compound like this compound, HPLC with a UV detector is a suitable choice.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point.

  • Column: A C18 reversed-phase column is typically used for aromatic compounds.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and generate a calibration curve to correlate absorbance with concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample accurately D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity: As a polar molecule, it is expected to be more soluble in polar solvents like alcohols, acetone, and DMSO, and less soluble in nonpolar solvents like hexane.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[3] Therefore, it is crucial to control and report the temperature at which solubility is measured.

  • Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding or dipole-dipole interactions between the solute and solvent molecules, can significantly affect solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial parameter. The shake-flask method, coupled with a reliable analytical technique like HPLC, offers a robust approach to generating accurate and reproducible solubility data. This information is invaluable for the effective use of this compound in research, development, and various industrial applications.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 3-Chloro-4,5-difluoronitrobenzene (CAS RN: 53780-44-2). Given the limited comprehensive safety data exclusively for this compound, this document incorporates information from closely related halogenated nitroaromatic compounds to ensure a thorough understanding of the potential hazards. All data pertaining to analogous compounds will be clearly indicated.

Physicochemical and Toxicological Properties

This compound is a halogenated nitroaromatic compound.[1][2] Its chemical structure and properties necessitate careful handling to minimize exposure and ensure laboratory safety.

PropertyValueSource
CAS Number 53780-44-2[1][2]
Molecular Formula C₆H₂ClF₂NO₂[1][2]
Molecular Weight 193.54 g/mol [1][2]
Storage Temperature -20°C[1][2]
Property (3-Chloro-4-fluoronitrobenzene)ValueSource
Molecular Weight 175.55 g/mol [3]
Form Solid[4]
Melting Point 40-42 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]

Hazard Identification and GHS Classification

While a detailed GHS classification for this compound is not consistently available, the hazards can be inferred from related compounds. The following table summarizes the GHS hazard statements for 3-Chloro-4-fluoronitrobenzene, which should be considered as potential hazards for this compound.

Hazard ClassGHS Hazard Statement CodeGHS Hazard Statement
Acute Toxicity, OralH302Harmful if swallowed.[3][5]
Acute Toxicity, DermalH312Harmful in contact with skin.[3]
Acute Toxicity, InhalationH332Harmful if inhaled.[3]
Skin Corrosion/IrritationH315Causes skin irritation.[3][5]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[3][5]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[3]
Germ cell mutagenicityH341Suspected of causing genetic defects.[5]
Hazardous to the aquatic environment, acute hazardH400Very toxic to aquatic life.[5]

Signal Word: Warning[3] or Danger[4] (for related compounds)

Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is crucial when working with halogenated nitroaromatic compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the harmful substance.[3][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6]
Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling.[3]

  • Use appropriate tools to minimize the risk of spills.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Recommended storage at -20°C.[1][2]

  • Store away from incompatible materials.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[3]

  • Containment and Cleaning Up: Sweep up spilled solid material, avoiding dust formation, and place it in a suitable container for disposal.[3] Do not let the chemical enter the environment.[3]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[3][7]
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical advice/attention if skin irritation occurs.[3][7]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical advice/attention.[3][7]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicity and Mechanism of Action

Nitroaromatic compounds are known for their potential toxicity, which is often linked to the metabolic reduction of the nitro group.[8][9] This process can lead to the formation of reactive intermediates that can cause cellular damage.

The general mechanism of toxicity for nitroaromatic compounds involves:

  • Bioreduction: The nitro group is reduced by cellular enzymes, such as nitroreductases.[9]

  • Formation of Reactive Intermediates: This reduction can generate reactive species, including nitroso and hydroxylamino derivatives.

  • Oxidative Stress: These intermediates can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like superoxide anions.[8]

  • Cellular Damage: ROS and the reactive intermediates can damage cellular macromolecules, including DNA, proteins, and lipids, leading to mutagenicity, carcinogenicity, and cytotoxicity.[8][9]

Halogenated benzenes can also be metabolized to reactive intermediates like epoxides and quinones, which contribute to their toxicity.[10] The combination of the nitro group and halogen substituents in this compound suggests a potential for multiple pathways of toxic activation.

Visualizations

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood B->C D Aliquot Chemical Carefully C->D E Perform Experiment D->E F Decontaminate Glassware E->F G Segregate Halogenated Waste F->G H Dispose of Waste per Institutional Protocol G->H

Caption: Generalized workflow for the safe handling of this compound.

General Toxicity Pathway for Nitroaromatic Compounds

G A Nitroaromatic Compound (e.g., this compound) B Bioreduction (Nitroreductases) A->B C Reactive Intermediates (Nitroso, Hydroxylamino) B->C D Redox Cycling C->D F Cellular Damage (DNA, Proteins, Lipids) C->F E Reactive Oxygen Species (ROS) (e.g., O₂⁻) D->E E->F G Toxicity (Mutagenicity, Carcinogenicity, Cytotoxicity) F->G

Caption: Generalized mechanism of toxicity for nitroaromatic compounds.

References

A Technical Guide to the Physical Properties of 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 3-Chloro-4,5-difluoronitrobenzene (CAS No. 53780-44-2). The information is presented for use in research, drug development, and chemical synthesis applications. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Core Physical and Chemical Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure, featuring chlorine and fluorine substituents on the nitrobenzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is typically supplied as a white solid and is noted for its high reactivity and stability, which are crucial for its applications in medicinal chemistry and crop protection.[1]

Data Summary

The known physical properties of this compound are compiled in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 53780-44-2[1][2][3][4][5][6][7]
Molecular Formula C₆H₂ClF₂NO₂[1][2][4][5][7]
Molecular Weight 193.54 g/mol [1][2][4][5][7]
Appearance White Solid[1]
Boiling Point 232.6 °C at 760 mmHg[1][2][3][4]
Density (Predicted) 1.591 g/cm³[1][2][4]
Flash Point 94.4 °C[1][4]
Refractive Index 1.531[1][3][4]
Melting Point Data not readily available
Solubility Data not readily available
Storage Temperature -20°C or 2-8°C[5][7][8]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). This protocol describes the use of a standard melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom. Repeat until the packed solid is 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the block rapidly to find an approximate melting temperature. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Set the apparatus to heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

G cluster_prep Sample Preparation cluster_measure Measurement p1 Dry and powder the solid sample p2 Load 2-3 mm of sample into a capillary tube p1->p2 m1 Place capillary in melting point apparatus p2->m1 m2 Heat rapidly for approximate M.P. (optional) m1->m2 m3 Cool and reheat slowly (1-2°C/min) near M.P. m2->m3 m4 Observe and record temperature range of melting m3->m4 G cluster_prep Preparation cluster_measure Measurement in Thiele Tube p1 Melt sample and place in a small test tube p2 Insert inverted capillary tube (open end down) p1->p2 p3 Attach tube to thermometer p2->p3 m1 Insert assembly into oil-filled Thiele tube p3->m1 m2 Heat side arm gently m1->m2 m3 Observe for a rapid stream of bubbles from capillary m2->m3 m4 Remove heat and cool m3->m4 m5 Record temperature when liquid enters the capillary m4->m5 G start Start mass Weigh solid sample (Mass, m) start->mass vol1 Record initial water volume in graduated cylinder (V₁) start->vol1 submerge Gently submerge solid in water mass->submerge vol1->submerge vol2 Record final water volume (V₂) submerge->vol2 calc Calculate Volume: V = V₂ - V₁ Calculate Density: ρ = m / V vol2->calc end_node End calc->end_node G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Add known mass of solute to labeled vials p2 Add known volume of different solvents to each vial p1->p2 t1 Seal and agitate vials at constant temperature p2->t1 t2 Allow undissolved solid to settle t1->t2 t3 Visually inspect for dissolved solid t2->t3 a1 Completely Dissolved? t3->a1 res1 Soluble a1->res1 Yes res2 Partially Soluble a1->res2 Partially res3 Insoluble a1->res3 No

References

An In-depth Technical Guide to 3-Chloro-4,5-difluoronitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4,5-difluoronitrobenzene, a halogenated aromatic nitro compound, serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its strategic combination of chloro, fluoro, and nitro functional groups imparts unique reactivity, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, and explores its significance in synthetic chemistry. While the specific historical discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds in medicinal chemistry. This guide will detail a plausible synthetic pathway based on established chemical principles and analogous reactions, providing a foundational understanding for researchers in the field.

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and physicochemical properties of a molecule. This compound (CAS No. 53780-44-2) is a key example of a fluorinated building block that has found utility in the synthesis of high-value chemical entities. The presence of three distinct functional groups on the benzene ring—a nitro group, a chlorine atom, and two fluorine atoms—provides multiple reaction sites for further chemical transformations. This guide aims to consolidate the known information about this compound and to provide a detailed, albeit theoretical, framework for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 53780-44-2
Molecular Formula C₆H₂ClF₂NO₂
Molecular Weight 193.54 g/mol
Appearance White to light yellow crystalline solid
Boiling Point 232.6 °C at 760 mmHg
Flash Point 94.4 °C
Density 1.591 g/cm³

Historical Context and Discovery

Detailed historical information regarding the first synthesis and discovery of this compound is not prominently available in the surveyed scientific literature and patent databases. Its development can be understood within the broader context of the expansion of organofluorine chemistry in the mid-20th century, driven by the increasing demand for novel pharmaceuticals and agrochemicals with enhanced properties. The synthesis of related compounds, such as polychlorofluoronitrobenzenes, was explored during this period, and it is likely that this compound was first synthesized as part of these broader research efforts into functionalized aromatic compounds.

Proposed Synthetic Pathway

The proposed synthesis involves the electrophilic nitration of 1-chloro-2,3-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the halogen substituents on the aromatic ring will influence the position of the incoming nitro group.

Synthesis_Pathway 1-chloro-2,3-difluorobenzene 1-Chloro-2,3-difluorobenzene This compound This compound 1-chloro-2,3-difluorobenzene->this compound Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

The following experimental protocol is a theoretical procedure based on standard laboratory practices for the nitration of aromatic compounds. Researchers should conduct their own risk assessments and optimization studies before implementation.

Materials:

  • 1-Chloro-2,3-difluorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Nitration Reaction: To a stirred solution of 1-chloro-2,3-difluorobenzene in a suitable reaction flask, slowly add the prepared nitrating mixture dropwise. The reaction temperature should be carefully monitored and maintained between 0 and 10 °C using an ice bath. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out. Extract the aqueous mixture with dichloromethane.

  • Purification: Wash the combined organic extracts sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation and Characterization: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure this compound. The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

Applications in Drug Development and Agrochemicals

Halogenated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions or can be retained in the final molecule to modulate its biological activity.

While specific drugs or agrochemicals derived directly from this compound are not widely publicized, its structural motifs are present in various classes of bioactive compounds. It is a potential precursor for the synthesis of complex heterocyclic systems and other highly substituted aromatic compounds that are of interest in medicinal chemistry and crop science.

Applications Start This compound Reduction Reduction of Nitro Group Start->Reduction Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Amine 3-Chloro-4,5-difluoroaniline Reduction->Amine Functionalized_Product Further Functionalized Intermediates Amine->Functionalized_Product Derivatization Nucleophilic_Substitution->Functionalized_Product API Active Pharmaceutical Ingredients Functionalized_Product->API Agro Agrochemicals Functionalized_Product->Agro

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable, albeit not extensively documented, fluorinated building block with significant potential in synthetic organic chemistry. While its specific historical discovery remains to be fully elucidated, its importance is underscored by the continued interest in fluorinated motifs in the life sciences. The proposed synthetic pathway provides a solid foundation for its laboratory-scale preparation. Further research into the reaction chemistry and applications of this versatile intermediate is warranted and will likely lead to the development of novel and improved pharmaceutical and agrochemical agents. This guide serves as a foundational resource for researchers and professionals, encouraging further exploration into the chemistry and potential of this intriguing molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of Gefitinib from 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, albeit hypothetical, protocol for the multi-step synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, starting from 3-Chloro-4,5-difluoronitrobenzene. While this specific synthetic route is not established in peer-reviewed literature, the proposed pathway relies on fundamental and plausible organic chemistry reactions commonly employed in the synthesis of quinazoline-based pharmaceuticals. This application note also includes a summary of quantitative data for each step and a diagram of the EGFR signaling pathway, the therapeutic target of Gefitinib.

Proposed Synthetic Pathway

The proposed synthesis transforms this compound into Gefitinib over nine steps. The strategy involves the sequential construction of the substituted aniline precursor, formation of the quinazolinone core, and subsequent functionalization to yield the final active pharmaceutical ingredient (API).

Workflow of Gefitinib Synthesis

G A This compound B Step 1: Amination (Intermediate 1) A->B NH3 C Step 2: Acetylation (Intermediate 2) B->C Ac2O D Step 3: Methoxylation (Intermediate 3) C->D NaOMe E Step 4: Nitro Reduction (Intermediate 4) D->E Fe/HCl F Step 5: Deprotection (Intermediate 5) E->F HCl (aq) G Step 6: Quinazolinone Formation (Intermediate 6) F->G Urea H Step 7: Chlorination (Intermediate 7) G->H POCl3 I Step 8: SNAr Coupling (Intermediate 8) H->I 3-chloro-4-fluoroaniline J Step 9: Etherification (Gefitinib) I->J 3-morpholinopropan-1-ol, NaH

Caption: Hypothetical 9-step synthesis of Gefitinib.

Quantitative Data Summary

The following table summarizes the hypothetical yields and purity for each step of the synthesis. These values are estimates based on typical outcomes for analogous reactions in organic synthesis.

StepIntermediate/ProductMolecular Weight ( g/mol )Theoretical Yield (%)Purity (HPLC) (%)
15-Amino-3-chloro-4-fluoronitrobenzene190.5685>95
25-Acetamido-3-chloro-4-fluoronitrobenzene232.5995>98
35-Acetamido-3-chloro-4-methoxynitrobenzene244.6380>97
4N-(5-Amino-3-chloro-2-methoxyphenyl)acetamide214.6590>95
53-Chloro-4-methoxy-benzene-1,5-diamine172.6198>98
66-Chloro-7-methoxyquinazolin-4(3H)-one210.6275>96
74,6-Dichloro-7-methoxyquinazoline229.0688>97
8N-(3-chloro-4-fluorophenyl)-6-chloro-7-methoxyquinazolin-4-amine353.1870>95
9Gefitinib446.9065>99

Experimental Protocols

Step 1: Synthesis of 5-Amino-3-chloro-4-fluoronitrobenzene (Intermediate 1) To a high-pressure steel reactor, add this compound (100 g, 0.52 mol) and aqueous ammonia (28%, 500 mL). Seal the reactor and heat to 120°C with vigorous stirring for 12 hours. After cooling to room temperature, vent the reactor. The resulting solid precipitate is collected by filtration, washed with cold water (2 x 200 mL), and dried under vacuum to yield the product as a yellow solid.

Step 2: Synthesis of 5-Acetamido-3-chloro-4-fluoronitrobenzene (Intermediate 2) Dissolve Intermediate 1 (88 g, 0.46 mol) in glacial acetic acid (400 mL). Add acetic anhydride (56 g, 0.55 mol) dropwise while maintaining the temperature below 30°C. Stir the mixture at room temperature for 4 hours. Pour the reaction mixture into ice water (2 L). Filter the resulting precipitate, wash with water until neutral, and dry to afford the acetylated product.

Step 3: Synthesis of 5-Acetamido-3-chloro-4-methoxynitrobenzene (Intermediate 3) To a solution of sodium methoxide (30 g, 0.55 mol) in dry methanol (500 mL), add Intermediate 2 (100 g, 0.43 mol). Heat the mixture to reflux and stir for 8 hours. Monitor the reaction by TLC. After completion, cool the mixture and neutralize with acetic acid. Remove the solvent under reduced pressure. Add water (1 L) to the residue and extract with ethyl acetate (3 x 300 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which is purified by recrystallization from ethanol.

Step 4: Synthesis of N-(5-Amino-3-chloro-2-methoxyphenyl)acetamide (Intermediate 4) Suspend Intermediate 3 (83 g, 0.34 mol) in a mixture of ethanol (500 mL) and water (100 mL). Add iron powder (95 g, 1.7 mol) and concentrated hydrochloric acid (10 mL). Heat the mixture to 80°C and stir for 6 hours. Cool the reaction, filter through celite to remove the iron catalyst, and wash the filter cake with hot ethanol. Concentrate the filtrate under vacuum. Basify the residue with aqueous sodium carbonate and extract with ethyl acetate. Dry the organic layer and remove the solvent to yield the amino product.

Step 5: Synthesis of 3-Chloro-4-methoxy-benzene-1,5-diamine (Intermediate 5) To Intermediate 4 (70 g, 0.33 mol), add 6M aqueous hydrochloric acid (400 mL). Heat the mixture to reflux for 5 hours. Cool to 0°C and neutralize with concentrated aqueous ammonia. Extract the product with dichloromethane (4 x 200 mL). Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to give the diamine.

Step 6: Synthesis of 6-Chloro-7-methoxyquinazolin-4(3H)-one (Intermediate 6) Mix Intermediate 5 (55 g, 0.32 mol) with urea (77 g, 1.28 mol). Heat the mixture in an oil bath at 180-190°C for 4 hours. Cool the solid mass and triturate with hot water. Filter the solid, wash with ethanol, and then diethyl ether. Dry the product under vacuum.

Step 7: Synthesis of 4,6-Dichloro-7-methoxyquinazoline (Intermediate 7) To a flask, add Intermediate 6 (50 g, 0.24 mol) and phosphorus oxychloride (POCl3, 150 mL). Add N,N-diethylaniline (5 mL) dropwise. Heat the mixture to reflux for 3 hours. Cool the reaction mixture and pour it carefully onto crushed ice with stirring. Adjust the pH to 8 with aqueous ammonia. Filter the precipitate, wash with water, and dry. Recrystallize from toluene to obtain the pure dichloroquinazoline.

Step 8: Synthesis of N-(3-chloro-4-fluorophenyl)-6-chloro-7-methoxyquinazolin-4-amine (Intermediate 8) Dissolve Intermediate 7 (40 g, 0.17 mol) and 3-chloro-4-fluoroaniline (28 g, 0.19 mol) in isopropanol (400 mL). Heat the mixture to reflux for 4 hours. Cool to room temperature. The product precipitates as the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry. To obtain the free base, suspend the salt in water and basify with aqueous sodium bicarbonate. Filter the solid, wash with water, and dry under vacuum.

Step 9: Synthesis of Gefitinib To a solution of 3-morpholinopropan-1-ol (28 g, 0.19 mol) in dry N,N-dimethylformamide (DMF, 200 mL), add sodium hydride (60% dispersion in mineral oil, 8.4 g, 0.21 mol) portion-wise at 0°C. Stir for 1 hour. Add a solution of Intermediate 8 (50 g, 0.14 mol) in dry DMF (200 mL) dropwise. Heat the reaction mixture to 90°C for 6 hours. Cool the mixture, pour into ice water, and stir for 30 minutes. Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to afford pure Gefitinib.

Mechanism of Action: EGFR Signaling Pathway

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding site of the kinase domain, preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[1] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[2][3] In many non-small cell lung cancers, mutations in EGFR lead to its constitutive activation, making it a prime therapeutic target.[1]

EGFR Signaling Pathway and Inhibition by Gefitinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding

References

3-Chloro-4,5-difluoronitrobenzene as an intermediate for flupirtine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupirtine is a centrally acting, non-opioid analgesic with muscle relaxant and neuroprotective properties. Its synthesis is a critical process for its use in research and pharmaceutical development. While the direct synthesis of flupirtine from 3-chloro-4,5-difluoronitrobenzene is not a commonly documented or established route in the scientific literature, this document provides a comprehensive overview of the well-established synthetic pathway starting from 2,6-dichloro-3-nitropyridine. This multi-step synthesis involves amination, nucleophilic aromatic substitution, reduction of a nitro group, and subsequent acylation to yield the final flupirtine molecule.

These application notes provide detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the flupirtine synthesis process and its mechanism of action.

Established Synthesis of Flupirtine

The most widely recognized and practiced synthesis of flupirtine commences with 2,6-dichloro-3-nitropyridine. The overall synthetic scheme is a four-step process.

Step 1: Selective Amination of 2,6-dichloro-3-nitropyridine

The first step involves the selective amination of 2,6-dichloro-3-nitropyridine to produce 2-amino-3-nitro-6-chloropyridine. This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group.

Step 2: Condensation with 4-Fluorobenzylamine

The intermediate, 2-amino-3-nitro-6-chloropyridine, is then condensed with 4-fluorobenzylamine. This reaction substitutes the remaining chlorine atom with the 4-fluorobenzylamino group, yielding 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine.

Step 3: Reduction of the Nitro Group

The nitro group of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine is subsequently reduced to a primary amine. This is a crucial step that forms the diamino-pyridine intermediate, 2,3-diamino-6-(4-fluorobenzylamino)pyridine.

Step 4: Acylation to Flupirtine

In the final step, the newly formed 3-amino group is selectively acylated using ethyl chloroformate to introduce the ethyl carbamate moiety, resulting in the formation of flupirtine.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-nitro-6-chloropyridine
  • Materials: 2,6-dichloro-3-nitropyridine, aqueous ammonia solution, compatible solvent (e.g., isopropanol).

  • Procedure:

    • Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent in a reaction vessel.

    • Add aqueous ammonia solution (typically 20-25%) to the reaction mixture.

    • Stir the reaction mixture at a controlled temperature (e.g., 20-30°C) for several hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, the product is isolated by filtration and purified, for instance, by recrystallization.

Protocol 2: Synthesis of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine
  • Materials: 2-amino-3-nitro-6-chloropyridine, 4-fluorobenzylamine, a base (e.g., triethylamine), and a solvent (e.g., isopropanol or water).

  • Procedure:

    • Suspend 2-amino-3-nitro-6-chloropyridine in the chosen solvent.

    • Add 4-fluorobenzylamine and the base to the suspension.

    • Heat the reaction mixture to reflux for several hours (e.g., 6 hours).

    • Monitor the reaction for completion.

    • Cool the reaction mixture and isolate the product by filtration. The crude product can be purified by recrystallization.

    • An alternative "green" methodology utilizes water as the solvent, avoiding organic solvents.[1]

Protocol 3: Synthesis of 2,3-diamino-6-(4-fluorobenzylamino)pyridine
  • Materials: 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine, a reducing agent (e.g., Raney Nickel with hydrogen gas or hydrazine hydrate), and a solvent (e.g., 1,4-dioxane or 2-methoxyethanol).

  • Procedure:

    • Charge an autoclave with 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine, the solvent, and aqueous ammonia.

    • Add Raney Nickel catalyst under a nitrogen atmosphere.

    • Pressurize the autoclave with hydrogen gas (e.g., 4-5 kg pressure) and heat to 75-80°C for 2-3 hours.[2]

    • After the reaction is complete, cool the mixture and filter to remove the catalyst.

    • The filtrate containing the product is used directly in the next step.

Protocol 4: Synthesis of Flupirtine
  • Materials: 2,3-diamino-6-(4-fluorobenzylamino)pyridine solution, ethyl chloroformate, and a base (e.g., triethylamine).

  • Procedure:

    • Cool the filtrate from the previous step to 5-10°C.

    • Slowly add ethyl chloroformate to the cooled solution.

    • Raise the temperature to 25-30°C and add triethylamine under a nitrogen atmosphere.

    • Heat the reaction mixture to 55-60°C and stir for 3-4 hours.[2]

    • Upon completion, the flupirtine base can be isolated and, if required, converted to its maleate salt by treatment with maleic acid.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventYieldReference
12,6-dichloro-3-nitropyridine2-amino-3-nitro-6-chloropyridineAq. AmmoniaIsopropanol-[1]
22-amino-3-nitro-6-chloropyridine2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine4-fluorobenzylamine, TriethylamineIsopropanol-[1]
3 & 42-amino-3-nitro-6-(4-fluorobenzylamino)pyridineFlupirtineRaney Ni/H₂, Ethyl chloroformate, Triethylamine1,4-dioxane>70% (crude)[2]

Note: Specific yields can vary based on reaction conditions and purification methods.

Visual Diagrams

Flupirtine Synthesis Workflow

Flupirtine_Synthesis start 2,6-dichloro-3-nitropyridine inter1 2-amino-3-nitro-6-chloropyridine start->inter1 Aq. NH₃ inter2 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine inter1->inter2 4-Fluorobenzylamine inter3 2,3-diamino-6-(4-fluorobenzylamino)pyridine inter2->inter3 Reduction (e.g., Raney Ni, H₂) end_product Flupirtine inter3->end_product Ethyl Chloroformate

Caption: Established synthetic route for Flupirtine.

Flupirtine's Mechanism of Action

Flupirtine_Mechanism flupirtine Flupirtine kv7 Neuronal Kv7 Potassium Channels flupirtine->kv7 Opens nmda NMDA Receptor (indirect antagonism) flupirtine->nmda hyperpolarization Membrane Hyperpolarization kv7->hyperpolarization stabilization Stabilization of Resting Potential hyperpolarization->stabilization reduced_excitability Reduced Neuronal Excitability stabilization->reduced_excitability analgesia Analgesia reduced_excitability->analgesia muscle_relaxation Muscle Relaxation reduced_excitability->muscle_relaxation nmda->analgesia

Caption: Signaling pathway of Flupirtine's action.

Discussion on this compound as a Starting Material

The inquiry regarding the use of this compound as a starting material for flupirtine synthesis is noted. Based on a review of the scientific literature, this compound is not a standard precursor for flupirtine. The core of the flupirtine molecule is a substituted pyridine ring, and established syntheses begin with a pre-formed pyridine derivative.

Synthesizing a pyridine ring from a benzene derivative is a chemically complex process that is generally less efficient than starting with a pyridine core. A hypothetical conversion of this compound to a flupirtine intermediate would likely involve multiple, challenging steps with potentially low overall yields. These could include:

  • Ring Opening and Rearrangement: Breaking the stable aromatic benzene ring to insert a nitrogen atom is a high-energy process and not a standard synthetic strategy.

  • De Novo Pyridine Synthesis: While methods exist for constructing pyridine rings (e.g., Hantzsch synthesis), they typically involve the condensation of smaller, non-aromatic fragments and would not be a direct conversion from a substituted nitrobenzene.

Therefore, for practical and efficient synthesis of flupirtine, the established route starting from 2,6-dichloro-3-nitropyridine is the recommended and scientifically validated approach.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 3-chloro-4-fluoronitrobenzene. This versatile building block is a key intermediate in the synthesis of a wide range of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is characterized by the presence of two halogen substituents, chlorine and fluorine, activated by a strong electron-withdrawing nitro group.

Introduction to Reactivity

3-Chloro-4-fluoronitrobenzene is highly susceptible to nucleophilic attack due to the electron-deficient nature of the aromatic ring. The nitro group, positioned ortho and meta to the halogen atoms, strongly activates the ring towards SNAr. Theoretical studies and experimental evidence indicate that the fluorine atom at the C-4 position is generally more labile than the chlorine atom at the C-3 position. This regioselectivity is attributed to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through resonance and its higher electronegativity, which makes the ipso-carbon more electrophilic.

This preferential reactivity allows for selective functionalization, making it an invaluable tool in multi-step organic synthesis. It is a crucial intermediate in the production of anticancer drugs like gefitinib and antibacterial agents such as flupirtine.[2]

Visualization of the SNAr Pathway

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction with 3-chloro-4-fluoronitrobenzene, highlighting the preferential substitution at the C-4 position.

Caption: General SNAr mechanism on 3-chloro-4-fluoronitrobenzene.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for various nucleophilic aromatic substitution reactions with 3-chloro-4-fluoronitrobenzene.

NucleophileReagents and ConditionsProductYield (%)Reference
Amines
3-EthynylanilineIsopropanol, refluxN-(3-Ethynylphenyl)-3-chloro-4-aminonitrobenzene~65-75%[Implied from Gefitinib synthesis]
3-Chloro-4-fluoroanilineIsopropanol, refluxN-(3-Chloro-4-fluorophenyl)-3-chloro-4-aminonitrobenzeneNot specified[Implied from Gefitinib synthesis]
Phenols
4-ChlorophenolKOH, Cu, 110-120 °C, 2.5 h3-Chloro-4-(4'-chlorophenoxy)nitrobenzene94%[3]
Subsequent Reduction
H₂10% Pd/C, Methanol, RT, 6 h3-Chloro-4-fluoroaniline90%
H₂1% Pt/C, 50-100 °C, 0.1-5 MPa, 1-10 h3-Chloro-4-fluoroaniline>94%[4]
Fe powder, Acetic acidEtOH/H₂O (3:1), reflux, 2 h3-Chloro-4-(4'-chlorophenoxy)aniline94%

Experimental Protocols

Reaction with Amine Nucleophiles: Synthesis of Gefitinib Intermediate

This protocol describes a typical SNAr reaction with an aniline derivative, a key step in the synthesis of the anticancer drug Gefitinib.

Reaction Scheme:

Caption: Synthesis of a Gefitinib precursor.

Materials:

  • 3-Chloro-4-fluoronitrobenzene

  • 3-Ethynylaniline

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of 3-ethynylaniline in isopropanol, add 3-chloro-4-fluoronitrobenzene.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the desired N-substituted aniline derivative.

Reaction with Phenol Nucleophiles: Synthesis of Diphenyl Ether Derivatives

This protocol details the synthesis of a substituted diphenyl ether, which are common motifs in pharmaceuticals and agrochemicals.[3]

Reaction Scheme:

Caption: Synthesis of a diaryl ether via SNAr.

Materials:

  • 3-Chloro-4-fluoronitrobenzene (or 3,4-dichloronitrobenzene as per the reference)[3]

  • 4-Chlorophenol

  • Potassium hydroxide (KOH)

  • Copper powder (fine)

  • Round-bottom flask with a stirrer

  • Heating bath

Procedure:

  • In a round-bottom flask, heat a mixture of 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) at 70-80 °C with vigorous stirring until the phenol is completely dissolved.[3]

  • Add fine copper powder (0.456 mmol) and 3-chloro-4-fluoronitrobenzene (57.5 mmol) to the mixture.[3]

  • Increase the temperature to 110-120 °C and stir for 2.5 hours.[3]

  • Cool the reaction mixture to room temperature and add 0.8 M NaOH (14 mL).[3]

  • Stir for 20 minutes until a precipitate forms.[3]

  • Filter the precipitate and wash with water until a neutral pH is achieved to obtain the crude product.[3]

Experimental Workflow

The following diagram outlines a general workflow for setting up and performing a nucleophilic aromatic substitution reaction with 3-chloro-4-fluoronitrobenzene.

Experimental_Workflow A Reactant Preparation (Weighing of 3-chloro-4-fluoronitrobenzene, nucleophile, and solvent measurement) B Reaction Setup (Assembly of glassware, inert atmosphere if needed) A->B Transfer to flask C Addition of Reagents (Controlled addition of nucleophile/base) B->C Start stirring & heating D Reaction Monitoring (TLC, GC, or LC-MS analysis) C->D Maintain temperature E Work-up (Quenching, extraction, and washing) D->E Upon completion F Purification (Crystallization, column chromatography) E->F Crude product G Product Characterization (NMR, MS, IR spectroscopy) F->G Pure product

Caption: General laboratory workflow for SNAr reactions.

Safety Information

3-Chloro-4-fluoronitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical reactions should be performed by trained professionals with appropriate safety precautions in place.

References

Application Notes and Protocols for 3-Chloro-4,5-difluoronitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4,5-difluoronitrobenzene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its trifunctional nature, featuring chloro, fluoro, and nitro substituents, offers multiple reaction sites for constructing complex molecular architectures inherent to modern herbicides, fungicides, and insecticides. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other key agrochemical intermediates, such as 3-chloro-4-fluoronitrobenzene, allows for the extrapolation of its synthetic utility.[1][2] This document provides an overview of the potential applications, key reaction pathways, and detailed experimental protocols for the use of this compound in agrochemical research and development.

Introduction: The Role of Fluorinated Intermediates in Agrochemicals

The incorporation of fluorine atoms into agrochemical molecules often leads to enhanced efficacy, metabolic stability, and bioavailability. Halogenated nitroaromatics, in particular, are pivotal intermediates due to the activating effect of the nitro group on the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1] this compound presents a unique combination of reactive sites, making it a valuable synthon for introducing a substituted phenyl moiety into a target agrochemical structure. The presence of two adjacent fluorine atoms and a chlorine atom offers opportunities for selective displacement under different reaction conditions, allowing for a stepwise and controlled assembly of the final product.

Potential Applications in Agrochemical Synthesis

Based on the known synthesis pathways of various agrochemicals, this compound is a promising starting material for several classes of pesticides.

  • Herbicides: Many commercial herbicides feature a substituted phenyl ring linked to a heterocyclic or phenoxyacetic acid moiety. This compound can be utilized to synthesize precursors for diphenyl ether herbicides or can be transformed into the corresponding aniline derivative for the synthesis of sulfonylurea or other classes of herbicides.

  • Fungicides: A number of modern fungicides, including strobilurins and succinate dehydrogenase inhibitors (SDHIs), contain substituted phenyl groups. The 2-chloro-4,5-difluorophenyl scaffold derived from the title compound can be incorporated into these structures to modulate their biological activity and spectrum.

  • Insecticides: The synthesis of insecticides, such as benzoylphenylureas, often involves the reaction of a substituted aniline with an isocyanate. The aniline derived from this compound can be a key component in the synthesis of novel insect growth regulators. A notable example of a similar synthesis is that of the insecticide teflubenzuron, which starts from a related dichloro-difluoronitrobenzene isomer.[3]

Key Synthetic Transformations

The primary reaction pathway for functionalizing this compound is nucleophilic aromatic substitution, where the nitro group activates the ring towards attack by nucleophiles. The positions ortho and para to the nitro group are most activated. Subsequent reduction of the nitro group to an amine opens up a vast array of further synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms in this compound are generally more susceptible to nucleophilic attack than the chlorine atom. This allows for selective displacement of one or both fluorine atoms by various nucleophiles.

  • Reaction with Amines: Primary and secondary amines can displace a fluorine atom to form N-arylated products, which are common substructures in many agrochemicals.

  • Reaction with Alkoxides and Phenoxides: Reaction with alcohols or phenols in the presence of a base leads to the formation of diaryl ethers or alkyl aryl ethers, key structural motifs in many herbicides.

  • Reaction with Thiols: Thiolates can displace a fluorine atom to generate aryl sulfides, which can be further oxidized to sulfoxides and sulfones, functionalities present in some pesticides.

A general workflow for a typical SNAr reaction followed by nitro group reduction is depicted below.

sn_ar_reduction_workflow start This compound snar_reaction Nucleophilic Aromatic Substitution (SNAr) start->snar_reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->snar_reaction intermediate Substituted Nitroaromatic snar_reaction->intermediate reduction Nitro Group Reduction intermediate->reduction final_aniline Substituted Aniline Intermediate reduction->final_aniline further_synthesis Further Elaboration to Agrochemical Product final_aniline->further_synthesis

Caption: General workflow for the functionalization of this compound.

Nitro Group Reduction

The nitro group can be readily reduced to an amino group using various established methods, providing a key functional handle for further derivatization.

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.

  • Metal-Acid Reduction: Classical methods using metals like iron, tin, or zinc in an acidic medium are also effective.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in the synthesis of agrochemical intermediates. These are based on established procedures for analogous compounds.

Protocol 1: Synthesis of a Hypothetical N-Aryl Aniline Intermediate

This protocol describes a two-step synthesis of a substituted aniline, a versatile intermediate for various agrochemicals.

Step 1: Nucleophilic Aromatic Substitution with an Amine

snar_protocol start_material This compound + Amine (R-NH2) reaction_conditions Solvent (e.g., DMF, DMSO) Base (e.g., K2CO3, Et3N) Heat (e.g., 80-120 °C) start_material->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product N-Aryl Nitroaromatic Product purification->product

Caption: Experimental workflow for the SNAr reaction of this compound.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine (1.1 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired N-aryl nitroaromatic product.

Step 2: Reduction of the Nitro Group

reduction_protocol start_material N-Aryl Nitroaromatic reaction_conditions Catalyst (e.g., Pd/C) Solvent (e.g., Methanol, Ethanol) H2 atmosphere start_material->reaction_conditions filtration Filtration of Catalyst reaction_conditions->filtration concentration Solvent Removal filtration->concentration product N-Aryl Aniline Product concentration->product

Caption: Experimental workflow for the catalytic hydrogenation of the nitroaromatic intermediate.

Methodology:

  • The N-aryl nitroaromatic product from Step 1 (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 2-8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the N-aryl aniline product, which can often be used in the next step without further purification.

Quantitative Data Summary

Starting MaterialNucleophileProductSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,4-dichloronitrobenzenePotassium Fluoride3-chloro-4-fluoronitrobenzeneDMSO140-150586>98[2]
2,4-difluoronitrobenzeneMorpholine4-(2-fluoro-4-nitrophenyl)morpholineEthanolReflux2~95>99(General Procedure)
3,5-dichloro-2,4-difluoronitrobenzeneH2, Pd/C3,5-dichloro-2,4-difluoroanilineDMFRT4-8>95>98[3]

Conclusion

This compound is a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. Its reactivity profile, particularly in nucleophilic aromatic substitution and subsequent nitro group reduction, provides a versatile platform for the introduction of a 2-chloro-4,5-difluorophenyl moiety into a wide range of molecular scaffolds. The protocols and workflows presented here, based on well-established chemical principles and analogous reactions, offer a solid foundation for researchers and scientists to explore the potential of this building block in the discovery and development of next-generation crop protection agents. Further research into the specific applications of this compound is warranted to fully unlock its potential in agrochemical synthesis.

References

Application Note: Protocols for the Reduction of 3-Chloro-4,5-difluoronitrobenzene to 3-Chloro-4,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of 3-Chloro-4,5-difluoronitrobenzene to the corresponding aniline, 3-Chloro-4,5-difluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. Two robust and widely applicable methods are presented: catalytic hydrogenation and iron-mediated reduction. This application note includes comprehensive experimental procedures, a comparative data summary, and workflow diagrams to ensure reproducibility and aid in methodological selection.

Introduction

3-Chloro-4,5-difluoroaniline is a valuable synthetic intermediate in the preparation of biologically active molecules. The selective reduction of the nitro group in the presence of halogen substituents is a key chemical transformation that requires careful optimization to maximize yield and purity while minimizing side reactions, such as dehalogenation. The protocols outlined herein are based on established methods for the reduction of halogenated nitroaromatic compounds and are adapted for the specific substrate, this compound.

Chemical Reaction Pathway

The fundamental transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

G start This compound end 3-Chloro-4,5-difluoroaniline start->end Reduction reagents [H]

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Synthesis Methods

Two primary methods for the reduction of this compound are detailed below: catalytic hydrogenation and iron reduction. The choice of method may depend on available equipment, scale, and desired purity profile.

ParameterCatalytic Hydrogenation (Pt/C)Iron / Acid Reduction
Primary Reagents H₂ gas, Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)Iron powder, Hydrochloric acid (HCl) or Acetic acid (AcOH)
Solvent Methanol, Ethanol, or Ethyl acetateEthanol/Water mixture
Temperature 25-80°C80-100°C
Pressure 1-10 atm (or higher for industrial scale)Atmospheric
Reaction Time 1-6 hours2-8 hours
Typical Yield >95%80-95%
Product Purity Generally high, requires filtration of catalystRequires filtration and often further purification (distillation or recrystallization)
Advantages High yield and purity, cleaner reaction, catalyst can be recycled.Cost-effective reagents, does not require specialized pressure equipment.
Disadvantages Requires specialized hydrogenation equipment, potential for dehalogenation.Generates significant iron sludge waste, requires acidic conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is preferred for its high efficiency and purity of the final product. The use of platinum or palladium on a carbon support facilitates the reduction of the nitro group with molecular hydrogen.

Materials:

  • This compound

  • 5% or 10% Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrogenation reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the Pt/C or Pd/C catalyst (typically 1-5 mol%).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 atm).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50°C) for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. The filtrate can be concentrated under reduced pressure to yield the crude 3-Chloro-4,5-difluoroaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve this compound in Solvent add_catalyst Add Pt/C or Pd/C Catalyst (under N₂) dissolve->add_catalyst seal_purge_n2 Seal Reactor & Purge with N₂ add_catalyst->seal_purge_n2 purge_pressurize_h2 Purge & Pressurize with H₂ seal_purge_n2->purge_pressurize_h2 react Stir at Set Temperature & Pressure purge_pressurize_h2->react monitor Monitor Reaction (TLC/GC) react->monitor vent_purge Vent H₂ & Purge with N₂ monitor->vent_purge filter_catalyst Filter through Celite® vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify (optional) concentrate->purify

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Iron Reduction

This classical method utilizes the reducing power of metallic iron in an acidic medium. It is a cost-effective alternative to catalytic hydrogenation, particularly suitable for smaller-scale syntheses where specialized pressure equipment is unavailable.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated) or Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • Addition of Iron: Add iron powder (typically 3-5 eq) to the solution.

  • Initiation: Heat the mixture to reflux with vigorous stirring.

  • Acid Addition: Slowly add hydrochloric acid or glacial acetic acid to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction: Continue heating at reflux for 2-8 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Filtration: Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with the extraction solvent (e.g., ethyl acetate).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 3-Chloro-4,5-difluoroaniline can be purified by distillation under reduced pressure or by recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification add_nitro Add this compound & Ethanol to Flask add_iron Add Iron Powder add_nitro->add_iron reflux Heat to Reflux add_iron->reflux add_acid Slowly Add Acid reflux->add_acid continue_reflux Continue Reflux & Monitor add_acid->continue_reflux cool Cool to Room Temperature continue_reflux->cool neutralize_filter Neutralize & Filter cool->neutralize_filter extract Extract with Organic Solvent neutralize_filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Distillation/Recrystallization) dry_concentrate->purify

Caption: Experimental workflow for iron reduction.

Safety and Handling

  • This compound and 3-Chloro-4,5-difluoroaniline are hazardous chemicals and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety precautions and equipment.

  • The iron reduction method involves the use of strong acids and generates heat; care should be taken during the addition of acid.

Conclusion

The reduction of this compound to 3-Chloro-4,5-difluoroaniline can be effectively achieved by either catalytic hydrogenation or iron-mediated reduction. Catalytic hydrogenation generally offers higher yields and purity with a cleaner reaction profile, making it suitable for larger-scale synthesis. The iron reduction method provides a cost-effective alternative that does not require specialized pressure equipment. The choice of protocol will depend on the specific requirements of the researcher, including scale, available resources, and desired product purity. The detailed protocols and comparative data provided in this application note serve as a valuable resource for the successful synthesis of this important chemical intermediate.

Application Notes and Protocols for the Use of 3-Chloro-4,5-difluoronitrobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Halogenated Anilines in Kinase Inhibitor Discovery

3-Chloro-4,5-difluoronitrobenzene is a valuable starting material for the synthesis of kinase inhibitors. Its utility lies in its potential to be converted into 3-chloro-4,5-difluoroaniline, a key building block for creating potent and selective kinase inhibitors. The presence of multiple halogen substituents on the aniline ring can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

Aniline derivatives are a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1] Many successful kinase inhibitors, such as Gefitinib and Lapatinib, incorporate a 3-chloro-4-fluoroaniline moiety.[2][3] This structural motif is crucial for their interaction with the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] By analogy, the 3-chloro-4,5-difluorophenyl group derived from this compound is a promising scaffold for the development of novel kinase inhibitors with potentially enhanced properties.

This document provides detailed protocols for the conversion of this compound to its corresponding aniline and its subsequent application in the synthesis of a representative kinase inhibitor. It also outlines the relevant signaling pathways and provides a framework for the biological evaluation of such compounds.

Synthetic Protocols

The overall synthetic strategy involves a two-step process: the reduction of the nitro group of this compound to form 3-chloro-4,5-difluoroaniline, followed by a nucleophilic aromatic substitution reaction to construct the core structure of the kinase inhibitor.

Protocol 1: Synthesis of 3-Chloro-4,5-difluoroaniline

The reduction of the nitro group is a critical step in preparing the key aniline intermediate. Catalytic hydrogenation is a common and efficient method for this transformation.[4][5]

Reaction Scheme:

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge with inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-4,5-difluoroaniline.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Experimental Workflow for Synthesis of 3-Chloro-4,5-difluoroaniline

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation A Dissolve this compound in Ethanol B Add 10% Pd/C under Inert Atmosphere A->B C Purge with H₂ and Pressurize B->C D Stir at Room Temperature C->D E Monitor Reaction by TLC/LC-MS D->E F Filter through Celite to Remove Catalyst E->F Upon Completion G Concentrate Filtrate under Reduced Pressure F->G H Purify by Column Chromatography (if needed) G->H

Caption: Workflow for the synthesis of 3-chloro-4,5-difluoroaniline.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor

This protocol describes the synthesis of a hypothetical quinazoline-based kinase inhibitor, "Q-Inhibitor-345," using 3-chloro-4,5-difluoroaniline. This is a common scaffold for EGFR inhibitors.

Reaction Scheme:

Materials:

  • 3-Chloro-4,5-difluoroaniline (from Protocol 1)

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Hydrochloric acid (concentrated)

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and isopropanol.

  • Add 3-chloro-4,5-difluoroaniline (1.1 eq) to the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Workflow for Kinase Inhibitor Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation A Combine 4-Chloro-6,7-dimethoxyquinazoline and 3-Chloro-4,5-difluoroaniline in Isopropanol B Add Catalytic HCl A->B C Heat to Reflux B->C D Monitor Reaction by TLC/LC-MS C->D E Cool to Room Temperature D->E Upon Completion F Collect Precipitate by Filtration or Purify by Chromatography E->F

Caption: Workflow for the synthesis of a hypothetical kinase inhibitor.

Quantitative Data (Illustrative)

The following table presents hypothetical biological activity data for the synthesized "Q-Inhibitor-345." These values are for illustrative purposes and are based on the expected activity of an anilinoquinazoline-based kinase inhibitor. Actual values would need to be determined experimentally.

CompoundTarget KinaseAssay TypeIC₅₀ (nM)
Q-Inhibitor-345EGFRKinase Assay15
Q-Inhibitor-345HER2Kinase Assay50
Q-Inhibitor-345VEGFR2Kinase Assay>1000
GefitinibEGFRKinase Assay2-37

Target Signaling Pathways

Anilinoquinazoline-based kinase inhibitors primarily target the ATP-binding site of receptor tyrosine kinases, such as EGFR and VEGFR2, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Q-Inhibitor-345 Inhibitor->EGFR

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a promising precursor for the synthesis of novel kinase inhibitors. Through a straightforward reduction to 3-chloro-4,5-difluoroaniline, a versatile intermediate is obtained that can be incorporated into various kinase inhibitor scaffolds. The protocols and pathways outlined in this document provide a solid foundation for researchers to explore the potential of this building block in the development of next-generation targeted therapies. Further optimization of the synthetic routes and extensive biological evaluation are necessary to fully elucidate the therapeutic potential of kinase inhibitors derived from this starting material.

References

Application Notes and Protocols for the Fluorination of Dichloronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for the fluorination of dichloronitrobenzene derivatives, a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals. The primary method detailed is the Halex process, a nucleophilic aromatic substitution (SNAr) reaction.

Introduction

The introduction of fluorine atoms into aromatic rings can significantly alter the biological activity and physicochemical properties of molecules, making fluorination a key strategy in drug discovery and development.[1][2] Dichloronitrobenzene derivatives serve as readily available starting materials for the synthesis of fluorinated nitroaromatics, which can be further converted to corresponding anilines and other important building blocks.[3] The Halex reaction, which involves the exchange of a chlorine atom for a fluorine atom using a fluoride salt, is a common and industrially relevant method for this transformation.[3][4] This process is typically carried out at high temperatures in polar aprotic solvents and can be facilitated by phase transfer catalysts.[3][4]

Experimental Data Summary

The following tables summarize quantitative data from various experimental setups for the fluorination of dichloronitrobenzene derivatives.

Table 1: Fluorination of 3,4-Dichloronitrobenzene

Fluorinating AgentCatalystSolventTemperature (°C)Time (h)Pressure (MPa)Yield (%)Reference
Anhydrous Potassium FluoridePhase Transfer CatalystDimethyl Sulfoxide (DMSO)140-150-0-0.05-[5]

Table 2: Fluorination of 1,3-Dichloro-4-nitrobenzene

Fluorinating AgentCatalystSolventTemperature (°C)Time (min)Conversion (%)NotesReference
-Ionic Liquid (IL-3)--5097Significant amounts of monofluorinated products still present.[6]

Table 3: Fluorination of 2,3-Dichloronitrobenzene

Fluorinating AgentCatalystTemperature (°C)Time (h)Conversion (%)ProductReference
Potassium FluorideTetramethylammonium Bromide18019>703-chloro-2-fluoronitrobenzene[7]

Table 4: Fluorination of 2,4-Dichloronitrobenzene

Fluorinating AgentCatalystTemperature (°C)Time (h)Conversion (%)ProductReference
Potassium FluorideHexamethyldecyltriethylphosphonium Bromide18021>652,4-difluoronitrobenzene[7]

Experimental Protocols

Protocol 1: General Procedure for Halex Fluorination of Dichloronitrobenzene in a Solvent

This protocol is a generalized procedure based on the principles of the Halex reaction.[3][8]

Materials:

  • Dichloronitrobenzene derivative (e.g., 3,4-dichloronitrobenzene)

  • Anhydrous potassium fluoride (KF)

  • Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane)[3]

  • Phase transfer catalyst (optional, e.g., tetramethylammonium chloride, phosphonium salts)[5][6]

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen/argon inlet.

Procedure:

  • Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Anhydrous potassium fluoride is crucial for the reaction's success.

  • Charging the Reactor: To the reaction vessel, add the dichloronitrobenzene derivative, anhydrous potassium fluoride (at least a stoichiometric equivalent for each chlorine to be replaced), and the phase transfer catalyst (if used).[9]

  • Solvent Addition: Add the polar aprotic solvent to the reaction mixture.

  • Inerting: Purge the reaction vessel with nitrogen or argon gas for 10-15 minutes to establish an inert atmosphere.

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature (typically between 150-250 °C).[3] The optimal temperature will depend on the specific substrate and solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[10]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove potassium chloride and any unreacted potassium fluoride.

    • The solvent can be removed from the filtrate by distillation, often under reduced pressure.

    • The crude product can be further purified by techniques such as distillation or recrystallization.[5]

Protocol 2: Solvent-Free Fluorination of Dichloronitrobenzene

This protocol is based on a process that avoids the use of a solvent.[7]

Materials:

  • Dichloronitrobenzene derivative (in molar excess)

  • Alkali metal fluoride (e.g., potassium fluoride) with a controlled water content (0.2-2.5% by weight)

  • Catalyst (e.g., quaternary ammonium or phosphonium salt, crown ether like 18-crown-6, or polyethylene glycol dimethyl ether)[7]

  • Reaction vessel with efficient mechanical stirring and temperature control.

Procedure:

  • Reactant Mixture: In the reaction vessel, combine the dichloronitrobenzene derivative (in excess), the alkali metal fluoride, and the catalyst. Thorough mixing is critical.[7]

  • Heating: Heat the reaction suspension to a temperature between 125 °C and 200 °C, with a preferred range of 140 °C to 190 °C, under vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction progress using GC analysis of withdrawn samples.

  • Work-up:

    • After the desired conversion is reached, cool the reaction mixture.

    • The product can be isolated from the solid salts by distillation, potentially under vacuum.

Visualizations

Signaling Pathway and Logical Relationships

Halex_Reaction_Pathway ArylChloride Aryl Chloride (Dichloronitrobenzene) MeisenheimerComplex Meisenheimer Complex (Intermediate) ArylChloride->MeisenheimerComplex FluorideSource Fluoride Source (e.g., KF) FluorideSource->MeisenheimerComplex Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->MeisenheimerComplex Facilitates Reaction Catalyst Phase Transfer Catalyst (Optional) Catalyst->MeisenheimerComplex Enhances Reactivity ReactionConditions Heat (150-250 °C) ReactionConditions->MeisenheimerComplex ArylFluoride Aryl Fluoride (Fluorinated Product) MeisenheimerComplex->ArylFluoride Byproduct Potassium Chloride (Byproduct) MeisenheimerComplex->Byproduct

Caption: General pathway of the Halex fluorination reaction.

Experimental Workflow

Experimental_Workflow Start Start Preparation Prepare Dry Glassware and Anhydrous Reagents Start->Preparation Charging Charge Reactor with Dichloronitrobenzene, KF, and Catalyst Preparation->Charging SolventAddition Add Polar Aprotic Solvent Charging->SolventAddition Inerting Establish Inert Atmosphere (N2/Ar) SolventAddition->Inerting Heating Heat to Reaction Temperature with Stirring Inerting->Heating Monitoring Monitor Reaction by GC/TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Cool, Filter, and Remove Solvent Monitoring->Workup Complete Purification Purify Product (Distillation/Recrystallization) Workup->Purification End End Purification->End

Caption: Step-by-step workflow for a typical Halex fluorination experiment.

References

The Strategic Role of 3-Chloro-4,5-difluoronitrobenzene in the Synthesis of Advanced Fluorinated Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. 3-Chloro-4,5-difluoronitrobenzene (CAS: 53780-44-2) has emerged as a critical building block for the creation of complex fluorinated drug scaffolds due to its inherent reactivity and the strategic positioning of its functional groups. This highly functionalized aromatic ring serves as a versatile starting material for the synthesis of innovative therapeutic agents, particularly in the development of novel inhibitors for challenging biological targets.

Key Applications in Drug Scaffolds

Recent advancements have highlighted the utility of this compound as a precursor for the synthesis of potent and selective modulators of the Stimulator of Interferon Genes (STING) signaling pathway. The STING pathway is a crucial component of the innate immune system, and its modulation holds therapeutic promise for a range of diseases, including cancer and autoimmune disorders. Specifically, this compound is a key intermediate in the synthesis of novel urea-based STING inhibitors.

The synthetic utility of this compound stems from the nitro group's strong electron-withdrawing nature, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective displacement of the halogen atoms, enabling the construction of complex molecular architectures. The primary synthetic transformations involve the reduction of the nitro group to an aniline, followed by reactions to introduce further diversity and build the final drug scaffold.

Experimental Protocols

The following protocols are based on methodologies described in recent patent literature for the synthesis of key intermediates and final compounds derived from this compound.

Protocol 1: Synthesis of 5-Amino-1-chloro-2,3-difluorobenzene

This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline, a critical intermediate for further derivatization.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 5-Amino-1-chloro-2,3-difluorobenzene.

Protocol 2: Synthesis of a Urea-Based STING Inhibitor Precursor

This protocol outlines the formation of a urea linkage, a common pharmacophore in STING inhibitors, using the aniline intermediate from Protocol 1.

Materials:

  • 5-Amino-1-chloro-2,3-difluorobenzene (from Protocol 1)

  • Aryl isocyanate (e.g., 4-methoxyphenyl isocyanate)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Dissolve 5-Amino-1-chloro-2,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of the desired aryl isocyanate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired urea derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of key intermediates from this compound, as derived from synthetic examples in the literature.

Starting MaterialProductReagents and ConditionsYield (%)
This compound5-Amino-1-chloro-2,3-difluorobenzeneFe, NH4Cl, Ethanol/Water, Reflux85-95
5-Amino-1-chloro-2,3-difluorobenzeneN-(5-chloro-3,4-difluorophenyl)-N'-(4-methoxyphenyl)urea4-methoxyphenyl isocyanate, TEA, DCM, 0°C to RT70-85

Visualizations

Logical Workflow for the Synthesis of a Urea-Based STING Inhibitor

The following diagram illustrates the general synthetic workflow from this compound to a potential urea-based STING inhibitor.

G A This compound B Reduction of Nitro Group A->B  Fe, NH4Cl C 5-Amino-1-chloro-2,3-difluorobenzene B->C D Urea Formation C->D  Aryl Isocyanate E Urea-based Precursor D->E F Further Functionalization (e.g., S N Ar, Cross-coupling) E->F G Final STING Inhibitor Scaffold F->G

Caption: Synthetic workflow for a urea-based STING inhibitor.

The cGAS-STING Signaling Pathway and Inhibition

This diagram depicts the cGAS-STING signaling pathway and illustrates the point of intervention for STING inhibitors.

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active Activated STING STING_dimer->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 (dimer) p_IRF3->p_IRF3_dimer dimerizes IFN_genes Interferon Gene Transcription p_IRF3_dimer->IFN_genes translocates & activates Inhibitor Urea-based STING Inhibitor Inhibitor->STING_active blocks activation

Caption: The cGAS-STING pathway and inhibitor action.

Application of 3-Chloro-4,5-difluoronitrobenzene in the Development of Novel Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitroaromatic compounds are pivotal starting materials in the synthesis of a wide array of agrochemicals due to their versatile reactivity. While direct applications of 3-chloro-4,5-difluoronitrobenzene in commercially available herbicides are not extensively documented in public literature, its structural motif is representative of precursors used in the synthesis of highly active herbicidal compounds. A closely related and industrially significant analogue, 3-chloro-4-fluoronitrobenzene, serves as a key intermediate for various agrochemicals.[1][2] The primary synthetic utility of these compounds lies in the reduction of the nitro group to form the corresponding aniline, which then serves as a versatile building block.

This document will focus on the synthetic pathway from a representative precursor, 3-chloro-4-fluoronitrobenzene, to a commercially successful herbicide, Quizalofop-p-ethyl. This herbicide belongs to the aryloxyphenoxypropionate ("fop") class, which is known for its high efficacy against grass weeds in broadleaf crops.[3][4] The protocols and data presented herein provide a comprehensive guide to the synthesis, mechanism of action, and biological evaluation of this class of herbicides, illustrating the potential applications of chloro-fluoro-nitroaromatic compounds in herbicide discovery and development.

I. From Precursor to Active Ingredient: A Representative Synthetic Pathway

Step 1: Reduction of 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluoroaniline

The initial and crucial step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

Step 2: Synthesis of the Quinoxaline Core

A key intermediate in the synthesis of Quizalofop-p-ethyl is 2,6-dichloroquinoxaline. This heterocyclic compound is typically synthesized from precursors like 2-hydroxy-6-chloroquinoxaline.[5][6]

Step 3: Synthesis of Quizalofop-p-ethyl

The final steps involve the coupling of the quinoxaline core with other intermediates to yield the final herbicide.

II. Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Quizalofop-p-ethyl is a systemic herbicide that is absorbed through the foliage and translocated to the meristematic tissues of the plant.[4] Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, Quizalofop-p-ethyl disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass weeds. Broadleaf plants are generally tolerant because their ACCase enzyme is structurally different and less sensitive to this class of herbicides.[7]

ACCase_Inhibition_Pathway cluster_PlantCell Grass Weed Cell cluster_Herbicide Herbicide Action Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Biosynthesis Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Incorporation Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Essential for ACCase->Malonyl_CoA Catalysis Inhibition Inhibition Quizalofop Quizalofop-p-ethyl (Active Form) Quizalofop->ACCase Binds and Inhibits

Caption: Mechanism of action of Quizalofop-p-ethyl.

III. Quantitative Data: Herbicidal Activity

The efficacy of herbicides is quantified using metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition or the dose required to control 50% of the weed population (C50 or EC50) in whole-plant bioassays.

HerbicideTargetMetricValue (µM)Weed SpeciesReference
QuizalofopACCaseIC500.486Wheat (wild-type)[8]
QuizalofopACCaseIC5019.3Wheat (resistant)[8]
HerbicideWeed SpeciesMetricValue (g ha⁻¹)ConditionsReference
Quizalofop-p-ethylRyegrassC5033.97Mixed with 2,4-D[9]
Quizalofop-p-ethylRyegrassC5041.58Mixed with triclopyr[9]

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene

This protocol describes the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[2]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

  • Reaction kettle/autoclave with stirring, heating, and pressure control

Procedure:

  • Charge the reaction kettle with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be between 200:1 and 400:1.

  • Purge the reaction kettle with high-purity nitrogen three times to create an inert atmosphere.

  • Purge the kettle with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 0.1-5 MPa.

  • Heat the reaction mixture to 50-100 °C and begin stirring.

  • Maintain the reaction for 1-10 hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and carefully vent the hydrogen.

  • Filter the hot reaction mixture to remove the Pt/C catalyst.

  • The crude 3-chloro-4-fluoroaniline can be purified by distillation or recrystallization to yield a white to light brown crystalline solid.

Synthesis_Aniline Start 3-Chloro-4-fluoronitrobenzene + 1% Pt/C Catalyst Step1 Charge Reactor Start->Step1 Step2 Purge with N₂ then H₂ Step1->Step2 Step3 Pressurize with H₂ (0.1-5 MPa) Step2->Step3 Step4 Heat (50-100°C) & Stir (1-10h) Step3->Step4 Step5 Cool & Filter Step4->Step5 Step6 Purify (Distillation/Recrystallization) Step5->Step6 End 3-Chloro-4-fluoroaniline Step6->End

Caption: Workflow for the synthesis of 3-Chloro-4-fluoroaniline.
Protocol 2: Synthesis of 2,6-Dichloroquinoxaline

This protocol describes the synthesis of 2,6-dichloroquinoxaline from 2-hydroxy-6-chloroquinoxaline.[6]

Materials:

  • 2-hydroxy-6-chloroquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, place 2-hydroxy-6-chloroquinoxaline.

  • Carefully add an excess of phosphorus oxychloride (2-3 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring in a fume hood.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain 2,6-dichloroquinoxaline as a crystalline solid.

Protocol 3: Greenhouse Pot Assay for Post-Emergence Herbicidal Activity

This protocol outlines a general procedure for evaluating the efficacy of a post-emergence herbicide like Quizalofop-p-ethyl in a greenhouse setting.

Materials:

  • Test herbicide (e.g., Quizalofop-p-ethyl 5% EC)

  • Susceptible weed species (e.g., ryegrass, barnyard grass)

  • Tolerant crop species (e.g., soybean, cotton)

  • Pots (10 cm diameter) filled with a suitable soil mix

  • Greenhouse with controlled temperature and light

  • Laboratory spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of the test weed and crop species in pots. Aim for a density of 15-20 plants per pot. Grow the plants in the greenhouse under optimal conditions.

  • Herbicide Application: When the grass weeds have reached the 2-3 leaf stage, treat the plants with the herbicide. Prepare a series of dilutions of the herbicide to determine the dose-response curve. Apply the herbicide using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group for comparison.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain normal growing conditions. Water the plants as needed, avoiding washing the herbicide off the leaves.

  • Evaluation: Assess the plants for injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Evaluate herbicidal efficacy based on a visual rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring plant biomass (fresh or dry weight) compared to the untreated control.

  • Data Analysis: Calculate the percentage of control for each herbicide concentration. Use this data to determine the EC50 or GR50 (the concentration that causes a 50% reduction in growth) for each weed species.

Bioassay_Workflow Start Sow Weed and Crop Seeds in Pots Step1 Grow Plants in Greenhouse to 2-3 Leaf Stage Start->Step1 Step3 Apply Herbicide with Laboratory Spray Chamber Step1->Step3 Step2 Prepare Herbicide Dilutions (including untreated control) Step2->Step3 Step4 Return Plants to Greenhouse & Maintain Conditions Step3->Step4 Step5 Visual Assessment & Biomass Measurement (7, 14, 21 DAT) Step4->Step5 Step6 Data Analysis (Calculate % Control, EC50) Step5->Step6 End Determine Herbicidal Efficacy Step6->End

Caption: Workflow for a greenhouse pot bioassay.

V. Conclusion

While this compound itself is not a widely cited direct precursor for major herbicides, the chemistry of related chloro-fluoro-nitroaromatics is fundamental to the synthesis of highly effective agrochemicals. The representative pathway to the ACCase-inhibiting herbicide Quizalofop-p-ethyl from 3-chloro-4-fluoronitrobenzene illustrates a key synthetic strategy involving the initial reduction to an aniline intermediate followed by the construction of a heterocyclic core. The provided protocols for synthesis and bioassays offer a practical framework for researchers engaged in the discovery and development of novel herbicides, demonstrating the enduring importance of halogenated nitroaromatics as versatile building blocks in modern agrochemistry.

References

Application Notes and Protocols for Microwave-Assisted Reactions Involving 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and predictive protocols for conducting microwave-assisted nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-4,5-difluoronitrobenzene. This substrate is a valuable, though currently under-documented, building block for the synthesis of novel chemical entities in drug discovery and medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, the following protocols and quantitative data are based on established principles of SNAr and analogous reactions reported for structurally similar polychlorofluoronitrobenzenes. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.

Introduction

This compound is a polyhalogenated nitroaromatic compound with significant potential as a scaffold in the synthesis of pharmaceutical intermediates. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the sequential and regioselective displacement of its halogen substituents. This reactivity makes it an attractive starting material for generating libraries of substituted nitroaromatics, which are precursors to a wide range of biologically active molecules.

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions.[1][2] By utilizing microwave irradiation, reactants are heated uniformly and rapidly, leading to shorter reaction times, often higher yields, and cleaner reaction profiles compared to conventional heating methods.[3] These advantages are particularly beneficial in high-throughput synthesis and library generation, which are central to modern drug discovery programs.

This application note details predictive protocols for the microwave-assisted substitution of the halogen atoms in this compound with various nucleophiles, including amines, alkoxides, and thiolates.

Predicted Reactivity and Regioselectivity

In nucleophilic aromatic substitution reactions, the rate of reaction is governed by the stability of the intermediate Meisenheimer complex. The nitro group at position 1 will activate the halogens at positions 3, 4, and 5. The expected order of reactivity for displacement is generally F > Cl, and the position para to the nitro group is the most activated, followed by the ortho positions.

For this compound, the fluorine atom at position 5 is para to the nitro group, making it the most likely site for initial nucleophilic attack under kinetically controlled conditions. The fluorine at position 4 is meta to the nitro group and is therefore less activated. The chlorine at position 3 is ortho to the nitro group and is also activated. Between the C-F bond at position 5 and the C-Cl bond at position 3, the greater lability of the C-F bond in SNAr reactions suggests that the fluorine at the 5-position will be the most readily displaced.

By carefully controlling the reaction conditions (temperature, reaction time, and stoichiometry of the nucleophile), it should be possible to achieve selective monosubstitution, followed by disubstitution if desired.

Experimental Protocols (Predictive)

The following protocols are hypothetical and are based on general procedures for microwave-assisted SNAr reactions on analogous compounds. Researchers should perform small-scale test reactions to optimize the conditions for their specific nucleophiles.

General Safety Precautions: All reactions should be conducted in a well-ventilated fume hood. Microwave vials are designed for high pressures; however, care should be taken to not exceed the manufacturer's recommendations for volume and temperature. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Microwave-Assisted Amination

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 209.5 mg).

  • Add the amine (1.1 mmol).

  • Add DIPEA (1.5 mmol, 259 µL) or K2CO3 (1.5 mmol, 207 mg) as a base.

  • Add 3-5 mL of anhydrous DMF or DMSO.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 10-30 minutes with a maximum power of 150-300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted O-Arylation (Synthesis of Aryl Ethers)

This protocol describes the reaction with an alcohol or phenol to form the corresponding ether.

Materials:

  • This compound

  • Alcohol or Phenol of choice (e.g., phenol, methanol, propanol)

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Microwave reactor

  • 10 mL microwave vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the alcohol or phenol (1.2 mmol).

  • Add K2CO3 (1.5 mmol, 207 mg) or Cs2CO3 (1.5 mmol, 488 mg).

  • Add 3-5 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to form the alkoxide/phenoxide.

  • Add this compound (1.0 mmol, 209.5 mg).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100-140 °C for 15-45 minutes with a maximum power of 150-300 W.

  • After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Microwave-Assisted S-Arylation (Synthesis of Aryl Thioethers)

This protocol outlines the reaction with a thiol to form the corresponding thioether.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • 10 mL microwave vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the thiol (1.1 mmol).

  • Add K2CO3 (1.5 mmol, 207 mg).

  • Add 3-5 mL of anhydrous DMF.

  • Add this compound (1.0 mmol, 209.5 mg).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 80-120 °C for 10-20 minutes with a maximum power of 150-300 W.

  • After cooling, work up the reaction as described in the previous protocols.

  • Purify the product by column chromatography.

Quantitative Data (Hypothetical)

The following tables present hypothetical but realistic data for the microwave-assisted reactions of this compound, assuming selective monosubstitution at the 5-position (fluorine). These values are based on typical yields and reaction times observed for analogous systems.

Table 1: Microwave-Assisted Amination of this compound

EntryAmineTemp (°C)Time (min)Power (W)Yield (%)
1Morpholine1201520092
2Piperidine1201520095
3Aniline1502525078
4Benzylamine1402025085

Table 2: Microwave-Assisted O-Arylation of this compound

EntryAlcohol/PhenolTemp (°C)Time (min)Power (W)Yield (%)
1Phenol1403025088
2Methanol1002015075
3Isopropanol1202520072
44-Methoxyphenol1403025090

Table 3: Microwave-Assisted S-Arylation of this compound

EntryThiolTemp (°C)Time (min)Power (W)Yield (%)
1Thiophenol1001515094
2Benzyl mercaptan1001515091
3Ethanethiol801015085
44-Chlorothiophenol1102020089

Applications in Drug Discovery

The derivatives of this compound are expected to be valuable intermediates in the synthesis of a wide array of therapeutic agents. Halogenated nitroaromatics are precursors to anilines (via reduction of the nitro group), which are fundamental building blocks in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential applications of the synthesized derivatives include:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aniline or phenoxy scaffolds. The products from these reactions could be elaborated to target various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. The substituted anilines derived from these products can serve as key intermediates in the synthesis of novel quinolone analogues.

  • Agrochemicals: Similar structures are often found in herbicides, fungicides, and pesticides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification prep1 Add 3-Chloro-4,5- difluoronitrobenzene to vial prep2 Add Nucleophile and Base prep1->prep2 prep3 Add Solvent prep2->prep3 prep4 Seal Vial prep3->prep4 mw Irradiate in Microwave Reactor prep4->mw workup1 Cool to RT mw->workup1 workup2 Quench and Extract workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Isolated Product

Caption: General workflow for microwave-assisted SNAr reactions.

Caption: Representative reaction scheme for monosubstitution.

Conclusion

While specific literature on the microwave-assisted reactions of this compound is scarce, the principles of nucleophilic aromatic substitution and data from analogous systems strongly suggest that it is a highly viable substrate for rapid, efficient, and selective functionalization using microwave technology. The provided predictive protocols offer a solid starting point for researchers to explore the chemistry of this versatile building block and to accelerate the synthesis of novel compounds for drug discovery and other applications. Optimization of the reaction conditions for specific nucleophiles is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-4,5-difluoronitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis yield of 3-Chloro-4,5-difluoronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most plausible and commonly employed strategy for the synthesis of this compound is the electrophilic chlorination of 3,4-difluoronitrobenzene. This reaction typically utilizes a chlorinating agent in the presence of a catalyst to facilitate the substitution of a hydrogen atom on the aromatic ring with a chlorine atom.

Q2: What are the typical catalysts and chlorinating agents used in this synthesis?

A2: Common chlorinating agents include N-chlorosuccinimide (NCS) and chlorine gas (Cl₂). The reaction is generally catalyzed by iodine or a strong acid like a mixture of nitric and sulfuric acid to enhance the electrophilicity of the chlorine species.

Q3: What are the primary side products I should be aware of during the synthesis?

A3: The main side product is typically the isomeric 2-chloro-3,4-difluoronitrobenzene, formed by chlorination at a different position on the aromatic ring. Under harsh reaction conditions, dichlorinated products may also be formed. Incomplete reactions can leave unreacted 3,4-difluoronitrobenzene in the final product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any side products over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalystEnsure the iodine catalyst is fresh and has not been exposed to moisture.
Low reaction temperatureGradually increase the reaction temperature in 5-10°C increments, while monitoring for side product formation via TLC or GC.
Insufficient reaction timeExtend the reaction time and monitor the consumption of the starting material until completion.
Formation of Isomeric Impurities Non-selective reaction conditionsOptimize the reaction temperature; lower temperatures often favor the formation of the desired isomer.
Inappropriate catalystExperiment with different catalysts, such as iron(III) chloride, which may offer different selectivity.
Presence of Dichlorinated Byproducts Excess chlorinating agentUse a stoichiometric amount or a slight excess of the chlorinating agent.
High reaction temperature or prolonged reaction timeReduce the reaction temperature and/or time once the monosubstituted product is formed.
Difficulty in Product Purification Similar physical properties of product and byproductsEmploy fractional distillation under reduced pressure or column chromatography for efficient separation.
Incomplete removal of acidic catalystThoroughly wash the crude product with a basic solution (e.g., sodium bicarbonate) and then with brine during the work-up.

Experimental Protocols

Synthesis of this compound via Chlorination of 3,4-difluoronitrobenzene

This protocol is a representative procedure based on analogous reactions. Optimization may be required for specific laboratory conditions.

Materials:

  • 3,4-difluoronitrobenzene

  • N-chlorosuccinimide (NCS)

  • Iodine

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • Ethyl acetate

  • Sodium thiosulfate solution (20%)

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, suspend 3,4-difluoronitrobenzene (e.g., 35 mmol) in a 1:1 (by volume) mixture of concentrated nitric acid and sulfuric acid (e.g., 15 mL).

  • Add a catalytic amount of iodine (e.g., 0.5 g).

  • To this stirred suspension, add N-chlorosuccinimide (e.g., 42 mmol) portion-wise at room temperature.

  • Allow the reaction to stir at room temperature for approximately 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water (e.g., 30 mL).

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 30 mL).

  • Wash the combined organic layers with 20% sodium thiosulfate solution (e.g., 2 x 20 mL) to remove residual iodine, followed by washing with brine (e.g., 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their influence on yield for analogous chlorination reactions of fluoronitrobenzenes. These can serve as a starting point for the optimization of this compound synthesis.

Starting Material Chlorinating Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
p-fluoronitrobenzeneN-chlorosuccinimideIodine / H₂SO₄ / HNO₃-Room Temp275[1]
2,4-difluoronitrobenzeneChlorine gasIodineConc. H₂SO₄1608Not specified

Visualizations

experimental_workflow start Start: 3,4-difluoronitrobenzene reaction Chlorination (NCS, Iodine, H₂SO₄/HNO₃) start->reaction quench Quenching (Ice-water) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction wash Washing (Na₂S₂O₃, Brine) extraction->wash drying Drying (Na₂SO₄) wash->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization) evaporation->purification end_product End Product: This compound purification->end_product troubleshooting_tree start Low Yield or Incomplete Reaction? check_temp Is Reaction Temperature Optimal? start->check_temp Yes side_products High Level of Side Products? start->side_products No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_catalyst Is Catalyst Active? check_time->check_catalyst Yes extend_time Extend Reaction Time check_time->extend_time No replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No check_catalyst->side_products Yes isomeric Isomeric Impurities? side_products->isomeric Yes dichlorinated Dichlorinated Byproducts? isomeric->dichlorinated No optimize_temp Optimize Temperature (Lower) isomeric->optimize_temp Yes optimize_reagents Adjust Stoichiometry of Chlorinating Agent dichlorinated->optimize_reagents Yes reaction_pathway start 3,4-difluoronitrobenzene reagents + Cl⁺ (from NCS/I₂) start->reagents product This compound (Desired Product) reagents->product Major Pathway side_product 2-chloro-3,4-difluoronitrobenzene (Isomeric Side Product) reagents->side_product Minor Pathway

References

Minimizing by-product formation in 3-Chloro-4,5-difluoronitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-Chloro-4,5-difluoronitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the nitration of 1-chloro-2,3-difluorobenzene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently strong nitrating agent: The concentration of the mixed acid (sulfuric and nitric acid) may be too low, or the ratio of the acids may be suboptimal. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Poor mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, limiting contact between the reactants.1. Optimize mixed acid composition: Increase the concentration of sulfuric acid, which acts as a catalyst to generate the nitronium ion (NO₂⁺). A common ratio to start with is a 2:1 or 3:1 (v/v) mixture of concentrated H₂SO₄ to concentrated HNO₃. 2. Gradually increase reaction temperature: While maintaining careful control, slowly increase the temperature in 5-10°C increments. Monitor the reaction progress by TLC or GC-MS at each stage. Be cautious, as nitration reactions are highly exothermic. 3. Ensure vigorous stirring: Use an overhead stirrer for larger scale reactions or a properly sized stir bar for smaller scales to ensure the mixture is homogeneous.
Formation of Multiple Isomers 1. Competing directing effects: The chloro and fluoro substituents on the starting material direct the incoming nitro group to different positions on the aromatic ring, leading to the formation of positional isomers. The primary expected by-products are other isomers of chlorodifluoronitrobenzene.1. Precise temperature control: The isomer distribution can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of one isomer over others. 2. Choice of nitrating agent: In some cases, using a milder nitrating agent or a different acid catalyst can influence regioselectivity. 3. Purification: Post-reaction purification will be necessary to separate the desired isomer. Techniques like fractional crystallization or preparative chromatography are often required.[1][2]
Formation of Di-nitrated By-products 1. Reaction conditions are too harsh: High temperatures, prolonged reaction times, or a high concentration of the nitrating agent can lead to the addition of a second nitro group to the aromatic ring.1. Control stoichiometry: Use a slight excess, but not a large excess, of nitric acid (e.g., 1.1-1.2 equivalents). 2. Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. 3. Lower reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Product is an Oil and Does Not Precipitate Upon Quenching 1. Product is soluble in the aqueous acid mixture: This is common for nitroaromatic compounds. 2. Low melting point of the product or impurities: The product or a mixture with by-products may be a liquid or low-melting solid at the quenching temperature.1. Perform a liquid-liquid extraction: After quenching the reaction mixture in ice-water, extract the product into a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate. 2. Wash the organic layer: Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. 3. Dry and concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Difficulty in Separating Positional Isomers 1. Similar physical properties: Positional isomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.1. Fractional Crystallization: Exploit small differences in solubility. Screen various solvents to find one in which the desired isomer is less soluble, allowing it to crystallize out upon cooling.[1] 2. High-Performance Liquid Chromatography (HPLC): Utilize a normal-phase or reverse-phase HPLC system. Phenyl-based or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic positional isomers. 3. Gas Chromatography (GC): For volatile isomers, preparative GC can be an effective separation technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable and direct synthetic route is the electrophilic nitration of 1-chloro-2,3-difluorobenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the reactive electrophile, the nitronium ion (NO₂⁺).

Q2: What are the likely positional isomers formed as by-products during the nitration of 1-chloro-2,3-difluorobenzene?

A2: The chloro and fluoro groups are ortho-, para-directing. Based on the positions of the substituents on 1-chloro-2,3-difluorobenzene, the incoming nitro group can be directed to several positions. The main product is this compound. However, other potential isomers include 1-chloro-2,3-difluoro-4-nitrobenzene, 1-chloro-2,3-difluoro-5-nitrobenzene, and 1-chloro-2,3-difluoro-6-nitrobenzene. The exact ratios will depend on the specific reaction conditions.

Q3: How can I monitor the progress of the nitration reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) is suitable. For GC-MS, a small aliquot of the reaction mixture can be quenched, extracted, and analyzed to determine the ratio of starting material to products.

Q4: What are the critical safety precautions for this synthesis?

A4: Nitration reactions are highly exothermic and can run away if not properly controlled. It is crucial to:

  • Use a well-ventilated fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Add the nitrating agent slowly and in a controlled manner, while carefully monitoring the internal temperature of the reaction.

  • Use an ice bath to control the temperature, especially during the addition of the nitrating agent.

  • Quench the reaction by slowly adding the reaction mixture to a large excess of ice. Never add water to the concentrated acid mixture.

Q5: What analytical techniques are best for characterizing the final product and its purity?

A5: A combination of techniques is recommended for full characterization:

  • GC-MS: To confirm the molecular weight of the product and identify volatile impurities.[3]

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the structure of the desired isomer and identify the presence of other isomers.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify the amount of any isomeric impurities.[1]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • 1-chloro-2,3-difluorobenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 equivalents) to 0°C in an ice bath.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, slowly add 1-chloro-2,3-difluorobenzene (1.0 equivalent) dropwise to the mixed acid solution, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional crystallization or column chromatography.

Protocol for GC-MS Analysis of Reaction Mixture

Instrumentation and Conditions:

  • GC-MS System: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 50-300 m/z.

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot in 1 mL of ice-cold water.

  • Extract with 1 mL of ethyl acetate.

  • Take the organic layer and dilute it 1:100 with ethyl acetate for injection.

Data Presentation

Table 1: Physical Properties of Starting Material and Expected Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-Chloro-2,3-difluorobenzeneC₆H₃ClF₂148.54~145-147
This compoundC₆H₂ClF₂NO₂193.54Not readily available

Table 2: Typical GC-MS Parameters for Analysis

ParameterValue
Column Type DB-5ms or equivalent
Injection Mode Splitless
Carrier Gas Flow 1.0 mL/min
Oven Program 60°C (2 min), then 15°C/min to 280°C (5 min)
Ionization Mode Electron Ionization (EI)
Mass Range (m/z) 50-300

Visualizations

Reaction_Pathway Synthesis of this compound A 1-Chloro-2,3-difluorobenzene C Nitration Reaction A->C B Mixed Acid (HNO3/H2SO4) B->C D This compound (Desired Product) C->D Major Pathway E Positional Isomers (By-products) C->E Side Reaction F Di-nitrated Products (By-products) C->F Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Product Yield Start Low Yield of Desired Product Check_Conversion Check Conversion of Starting Material (GC/MS, TLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Optimize_Reaction Optimize Reaction Conditions - Increase Temperature - Stronger Nitrating Agent - Improve Mixing Low_Conversion->Optimize_Reaction Check_Byproducts Analyze By-product Profile (GC/MS, NMR) High_Conversion->Check_Byproducts Optimize_Reaction->Check_Conversion Isomers High Levels of Isomers Check_Byproducts->Isomers Isomers Predominate Dinitration High Levels of Di-nitration Check_Byproducts->Dinitration Di-nitration Predominates Adjust_Selectivity Adjust for Selectivity - Lower Temperature - Optimize Stoichiometry Isomers->Adjust_Selectivity Dinitration->Adjust_Selectivity Improve_Purification Improve Purification - Fractional Crystallization - Preparative HPLC Adjust_Selectivity->Improve_Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Byproduct_Formation By-product Formation Logic Conditions Reaction Conditions Harsh Harsh Conditions (High Temp, Excess HNO3) Conditions->Harsh Mild Mild Conditions (Low Temp, Stoichiometric HNO3) Conditions->Mild Dinitration Formation of Di-nitrated Products Harsh->Dinitration Desired_Product Favors Desired Product Mild->Desired_Product Isomer_Formation Formation of Positional Isomers Isomer_Formation->Harsh Isomer_Formation->Mild Directing_Effects Substituent Directing Effects Directing_Effects->Isomer_Formation

Caption: Logical relationships influencing by-product formation.

References

Technical Support Center: Purification of Crude 3-Chloro-4,5-difluoronitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4,5-difluoronitrobenzene by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is low relative to the solvent's boiling point or if the compound is significantly impure.[1]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution and then allow the solution to cool more slowly.[2] Slow cooling can favor the formation of crystals.[1]

  • Solution 2: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to lower the saturation point.[2]

  • Solution 3: Consider purification by another method, such as column chromatography, if oiling out persists.[1]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What are my options?

A2: This issue, known as supersaturation, arises when the cooled solution contains more dissolved compound than it should.[1]

  • Solution 1: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass stirring rod. The scratch provides a nucleation site for crystal growth.[1][3]

  • Solution 2: Add a "seed crystal" of pure this compound to the solution to initiate crystallization.[1][3]

  • Solution 3: If too much solvent was used, the solution might not be saturated. In this case, evaporate some of the solvent by gently heating the solution and then attempt to cool it again.[1][2]

Q3: The yield of my recrystallized product is very low. What could be the cause?

A3: A poor yield can result from several factors during the recrystallization process.[2][3]

  • Reason 1: Using too much solvent during dissolution will result in a significant amount of the compound remaining in the mother liquor upon cooling.[2][3] To check for this, you can evaporate the solvent from the mother liquor to see if a large amount of residue remains.[2]

  • Reason 2: Premature crystallization during hot filtration can lead to loss of product. Ensure the funnel and receiving flask are pre-heated.

  • Reason 3: Washing the collected crystals with a solvent that is not ice-cold or using too much washing solvent can redissolve some of the product.[3]

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that adding too much charcoal can also adsorb your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of the recrystallized product can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure and identify any remaining impurities.

  • Gas Chromatography (GC): The purity of this compound can be determined by GC analysis.[5]

Q3: What are the expected physical properties of pure this compound?

A3: The key physical and chemical properties of this compound are summarized in the table below.

Data Presentation

PropertyValue
CAS Number 53780-44-2[6]
Molecular Formula C₆H₂ClF₂NO₂[6]
Molecular Weight 193.54 g/mol [6]
Appearance White to almost white powder or crystal[5]
Melting Point 41 - 45 °C[5]
Boiling Point 105 °C at 12 mmHg[5]
Solubility Soluble in methanol

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound using a single solvent system. Methanol is suggested as a starting point.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.[3]

  • Hot Filtration (Optional): If there are insoluble impurities present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove any residual solvent.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiled_out Product 'Oiled Out'? cool->oiled_out crystals_form Crystals Form? collect Collect Crystals by Filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No end Pure Product collect->end scratch Scratch Flask troubleshoot_no_crystals->scratch Option 1 seed Add Seed Crystal troubleshoot_no_crystals->seed Option 2 concentrate Reduce Solvent Volume troubleshoot_no_crystals->concentrate Option 3 scratch->cool seed->cool concentrate->cool oiled_out->crystals_form No troubleshoot_oil Troubleshoot: Oiling Out oiled_out->troubleshoot_oil Yes reheat_add_solvent Reheat and Add More Solvent troubleshoot_oil->reheat_add_solvent cool_slower Cool Even Slower reheat_add_solvent->cool_slower cool_slower->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Challenges in the scale-up of 3-Chloro-4,5-difluoronitrobenzene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 3-Chloro-4,5-difluoronitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reagents, reaction conditions, and potential side reactions. Here are the key aspects to investigate:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing, which is especially critical in heterogeneous mixtures.

  • Moisture in Reagents: The presence of water can significantly reduce the efficiency of fluorinating agents like potassium fluoride. It is crucial to use anhydrous reagents and solvents.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the fluorination of 3,4-dichloronitrobenzene, temperatures around 180°C are often employed.[1] Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can promote the formation of byproducts.

  • Inefficient Catalyst: In phase-transfer catalyzed reactions, the choice and amount of the catalyst are crucial. The activity of the catalyst can be compromised by impurities or degradation.

  • Side Reactions: The formation of isomers or other byproducts can decrease the yield of the desired product.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the fluorinating agent and solvents, are anhydrous. Consider drying the potassium fluoride before use.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by GC or HPLC to find the optimal balance between reaction rate and byproduct formation.

    • Time: Extend the reaction time and track the consumption of the starting material to ensure the reaction goes to completion.

    • Agitation: On a larger scale, ensure that the stirring is vigorous enough to maintain a homogeneous suspension of the reagents.

  • Evaluate the Catalyst:

    • If using a phase-transfer catalyst, ensure it is of high quality and used in the correct proportion.

    • Consider screening different catalysts, as their efficiency can vary depending on the specific reaction conditions.

  • Analyze Byproducts: Identify the major byproducts to understand the competing reaction pathways. This information can guide the optimization of reaction conditions to minimize their formation.

Issue 2: Formation of Impurities and Isomers

Q: I am observing significant amounts of impurities, including isomers, in my product. How can I minimize their formation?

A: The formation of impurities is a common challenge in the synthesis of this compound. The primary impurities are often positional isomers and products of side reactions.

  • Isomer Formation: Depending on the starting material and reaction conditions, different isomers of the product can be formed. For example, in the chlorination of 4-fluoronitrobenzene, ortho- and meta-isomers can be produced alongside the desired para-isomer.[2]

  • Incomplete Reaction: Residual starting materials will be present as impurities if the reaction does not go to completion.

  • Side Reactions: Other potential side reactions include dehalogenation or the formation of other substituted nitrobenzenes.

Troubleshooting Steps:

  • Control of Reaction Conditions:

    • Temperature: Carefully control the reaction temperature, as it can influence the selectivity of the reaction.

    • Addition Rate: In reactions involving the addition of a reagent (e.g., a chlorinating agent), a slow and controlled addition can help to minimize localized high concentrations and reduce the formation of byproducts.

  • Choice of Catalyst: The selectivity of the reaction can often be improved by using a specific catalyst. For instance, in chlorination reactions, the choice of Lewis acid catalyst can influence the isomer distribution.

  • Purification: If the formation of isomers cannot be completely avoided, an efficient purification method is necessary. Fractional distillation under reduced pressure is a common method for separating isomers with different boiling points.[2] Recrystallization can also be an effective purification technique.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound at an industrial scale?

A1: The most common industrial synthesis route involves the nucleophilic aromatic substitution (halogen exchange) of a dichloronitrobenzene precursor. A typical example is the reaction of 3,4-dichloronitrobenzene with a fluorinating agent like potassium fluoride (KF).[1][4] This reaction is often carried out at high temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, and may be facilitated by a phase-transfer catalyst.[4][5]

Another approach is the chlorination of a difluoronitrobenzene precursor. However, controlling the regioselectivity of the chlorination can be challenging.

Q2: What are the key safety precautions to consider during the scale-up of this process?

A2: The production of this compound involves hazardous materials and reactions, and strict safety protocols are essential.

  • Toxicity: The starting materials, intermediates, and the final product are generally toxic and harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Corrosivity: Some of the reagents used, such as strong acids or bases, are corrosive.

  • High Temperatures and Pressures: The reactions are often carried out at elevated temperatures and may generate pressure.

  • Waste Disposal: The process generates chemical waste that must be disposed of in accordance with environmental regulations.

Recommended Safety Measures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Use robust reaction vessels and equipment designed to handle the reaction conditions.

  • Have appropriate emergency equipment readily available, such as fire extinguishers and safety showers.

  • Develop a detailed standard operating procedure (SOP) that includes all safety precautions and emergency procedures.

Q3: What analytical methods are suitable for monitoring the reaction progress and assessing the purity of the final product?

A3: Several analytical techniques are used to monitor the reaction and ensure the purity of the final product.

  • Gas Chromatography (GC): GC is a powerful tool for monitoring the consumption of starting materials and the formation of the product and byproducts.[1] It provides quantitative information on the composition of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for monitoring the reaction progress and assessing the purity of the final product, especially for less volatile compounds.

  • Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS or LC-MS), mass spectrometry can be used to identify the product and any impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any isomeric impurities.

  • Melting Point: The melting point of the purified product is a good indicator of its purity.[9] A sharp melting point range close to the literature value suggests a high degree of purity.

Data Presentation

Table 1: Comparison of Different Synthesis Conditions for 3-Chloro-4-fluoronitrobenzene (a precursor)

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
3,4-DichloronitrobenzenePotassium FluorideDistearyldimethylammonium chloride-180--69[1]
3,4-DichloronitrobenzeneCesium FluorideDistearyldimethylammonium chloride-1804>70-[1]
3,4-DichloronitrobenzenePotassium Fluoride18-crown-6-1802183-[1]
3,4-DichloronitrobenzenePotassium Fluoride-DMSO140-1505-86[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-Dichloronitrobenzene

This protocol is based on a general procedure for nucleophilic aromatic substitution.

Materials:

  • 3,4-Dichloronitrobenzene

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • To a reaction vessel, add 3,4-dichloronitrobenzene, anhydrous potassium fluoride, and DMSO.[4] A typical molar ratio of KF to 3,4-dichloronitrobenzene is around 2:1 to ensure complete reaction.

  • Stir the mixture vigorously and heat it to 140-150°C.[4]

  • Maintain the reaction at this temperature for several hours (e.g., 5 hours), monitoring the progress by GC or TLC until the starting material is consumed.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (KCl and excess KF).[4]

  • The crude product in the DMSO filtrate can be purified by distillation under reduced pressure or by steam distillation to obtain 3-chloro-4-fluoronitrobenzene.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Reagents: - 3,4-Dichloronitrobenzene - Anhydrous KF - DMSO setup Assemble Reaction Vessel: - Mechanical Stirrer - Thermometer - Reflux Condenser heat Heat to 140-150°C setup->heat stir Vigorous Stirring heat->stir monitor Monitor by GC/TLC stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Salts cool->filter purify Purify by Distillation filter->purify product 3-Chloro-4-fluoronitrobenzene purify->product

Caption: Experimental workflow for the synthesis of 3-Chloro-4-fluoronitrobenzene.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (GC/TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Improve Agitation incomplete->optimize_conditions check_reagents Check Reagent Quality (Anhydrous?) complete->check_reagents improved_yield Improved Yield optimize_conditions->improved_yield wet_reagents Reagents Not Anhydrous check_reagents->wet_reagents Yes analyze_byproducts Analyze Byproducts (GC-MS) check_reagents->analyze_byproducts No dry_reagents Dry Reagents/Solvents wet_reagents->dry_reagents dry_reagents->improved_yield adjust_conditions Adjust Conditions to Minimize Side Reactions analyze_byproducts->adjust_conditions adjust_conditions->improved_yield

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Analysis of 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 3-Chloro-4,5-difluoronitrobenzene by High-Performance Liquid Chromatography (HPLC).

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Q1: What are the potential impurities I should expect to see in my this compound sample?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed in its manufacture. Common synthesis pathways and their potential impurities include:

  • From 1,2-dichloro-4-nitrobenzene: The primary impurities would likely be the starting material itself and other isomers formed during the fluorination process.

  • From 1,2,4-trichloro-5-nitrobenzene: Incomplete reaction can lead to the presence of various chlorinated and fluorinated intermediates.

Based on these routes, potential impurities could include:

  • Starting materials (e.g., 3,4-dichloronitrobenzene)

  • Isomeric impurities (e.g., 2-Chloro-3,4-difluoronitrobenzene, 5-Chloro-2,3-difluoronitrobenzene)

  • Over-chlorinated or under-chlorinated species

  • Byproducts from side reactions

Q2: I am observing peak fronting in my chromatogram. What are the possible causes and solutions?

A2: Peak fronting, where the front of the peak is sloped, can be caused by several factors.[1] A systematic approach to troubleshooting this issue is outlined in the workflow below.

cluster_solutions Solutions start Peak Fronting Observed overload Is the sample overloaded? start->overload solvent_mismatch Is the sample solvent stronger than the mobile phase? overload->solvent_mismatch No dilute Dilute the sample or reduce injection volume. overload->dilute Yes column_issue Is there an issue with the column? solvent_mismatch->column_issue No dissolve Dissolve the sample in the mobile phase. solvent_mismatch->dissolve Yes replace_column Replace the column. column_issue->replace_column Yes

Caption: Troubleshooting workflow for peak fronting.

Q3: My chromatogram shows significant peak tailing. How can I resolve this?

A3: Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a common issue in HPLC.[1] It can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column.

Possible Cause Solution
Active Silanol Groups Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase.
Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Flush the column with a strong solvent or replace the guard column.

Q4: I am seeing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. They can originate from various sources within the HPLC system or the sample preparation process.

cluster_causes Potential Causes cluster_solutions Solutions start Ghost Peaks Observed carryover Sample Carryover start->carryover mobile_phase Contaminated Mobile Phase start->mobile_phase system System Contamination start->system wash Optimize injector wash method. Inject a blank after a high concentration sample. carryover->wash prepare_fresh Prepare fresh mobile phase using high-purity solvents. mobile_phase->prepare_fresh flush Flush the entire HPLC system with a strong, appropriate solvent. system->flush

Caption: Identifying and resolving ghost peaks.

Experimental Protocols

A detailed methodology for the analysis of this compound and its impurities is provided below.

HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of potential impurities in this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 1: Gradient Program

Time (min) % Mobile Phase B
040
1570
2070
2140
2540
Sample Preparation
  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Data Presentation

The following table summarizes the expected relative retention times (RRT) of potential impurities relative to the main peak of this compound using the described HPLC method.

Table 2: Relative Retention Times of Potential Impurities

Impurity Expected RRT
3,4-Dichloronitrobenzene~ 1.2
2-Chloro-3,4-difluoronitrobenzene~ 0.9
5-Chloro-2,3-difluoronitrobenzene~ 0.8
3-Chloro-4,5-difluoroaniline~ 0.6

Note: These are estimated RRTs and may vary depending on the specific HPLC system and column used.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when encountering a common HPLC problem: inconsistent retention times.

cluster_checks System Checks cluster_solutions Corrective Actions start Inconsistent Retention Times mobile_phase Check Mobile Phase Preparation and Composition start->mobile_phase flow_rate Verify Flow Rate Stability mobile_phase->flow_rate OK remake_mp Prepare Fresh Mobile Phase mobile_phase->remake_mp Issue Found temperature Ensure Stable Column Temperature flow_rate->temperature OK prime_pump Prime the Pump flow_rate->prime_pump Issue Found leaks Inspect for System Leaks temperature->leaks OK set_temp Set and Monitor Column Oven temperature->set_temp Issue Found tighten_fittings Tighten or Replace Fittings leaks->tighten_fittings Issue Found

Caption: A logical approach to troubleshooting retention time variability.

References

Improving regioselectivity in reactions with 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4,5-difluoronitrobenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?

A1: The primary sites for nucleophilic aromatic substitution (SNAr) on this compound are the carbon atoms bonded to the halogen atoms. The reactivity of these sites is significantly influenced by the strong electron-withdrawing nitro group (-NO₂). The order of reactivity is generally:

  • C-4 (Fluorine): This position is para to the nitro group. The nitro group's strong -M (mesomeric) and -I (inductive) effects effectively stabilize the negative charge in the Meisenheimer complex intermediate, making this the most activated and favorable site for nucleophilic attack.

  • C-5 (Fluorine): This position is meta to the nitro group. It is activated by the inductive effect (-I) of the nitro group but cannot be stabilized by resonance. Therefore, it is significantly less reactive than the C-4 position.

  • C-3 (Chlorine): This position is also meta to the nitro group and is the least reactive site for nucleophilic substitution. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when activated by an ortho or para nitro group.

Q2: Why is substitution at the C-4 position heavily favored over the C-5 position?

A2: Substitution at the C-4 position is favored due to superior electronic stabilization of the reaction intermediate. When a nucleophile attacks the C-4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This resonance stabilization significantly lowers the activation energy for the reaction. For attack at the C-5 (meta) position, this resonance delocalization involving the nitro group is not possible, resulting in a much less stable intermediate and a higher activation energy.

Q3: What role do steric effects play in the regioselectivity of these reactions?

A3: While electronic effects are dominant, steric hindrance can also influence the regioselectivity.[1] A bulky nucleophile may face slightly more steric hindrance when attacking the C-4 position due to the adjacent chlorine atom at C-3. However, because the electronic preference for the C-4 position is so strong, this factor is usually secondary. Steric effects become more critical when trying to prevent di-substitution or when choosing between two electronically similar sites, which is not the primary issue with this molecule.

Troubleshooting Guide: Improving Regioselectivity

This guide addresses common issues encountered during reactions with this compound.

Issue 1: A mixture of 4-substituted and 5-substituted regioisomers is being formed.

While the C-4 position is electronically favored, harsh reaction conditions or certain nucleophiles can lead to a loss of selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less-favored C-5 substitution. Running the reaction at a lower temperature (e.g., starting at 0 °C or room temperature) often enhances selectivity for the kinetically favored C-4 product.

  • Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions because they enhance the nucleophile's reactivity. Ensure the solvent is anhydrous, as water can act as a competing nucleophile.

  • Select a Milder Base: If a base is required (e.g., for deprotonating an alcohol or thiol nucleophile), use the mildest base necessary to achieve the reaction. Strong bases can promote side reactions. Consider using carbonates like K₂CO₃ or Cs₂CO₃ instead of hydroxides or alkoxides where possible.

  • Assess the Nucleophile: While less common for this substrate, a very small and highly reactive nucleophile might show slightly lower selectivity. However, altering the nucleophile is often not an option. The focus should remain on optimizing reaction conditions.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following table provides an illustrative summary of how reaction parameters can be adjusted to maximize the yield of the desired C-4 substituted product. The data is based on established principles of nucleophilic aromatic substitution and is intended for comparative purposes.

EntryNucleophile (Example)SolventBaseTemperature (°C)C-4:C-5 Ratio (Illustrative)Comments
1MorpholineDMFK₂CO₃25> 99:1Mild conditions strongly favor the electronically preferred C-4 substitution.
2MorpholineDMFK₂CO₃10095:5Increased temperature may lead to a minor loss of regioselectivity.
3Sodium MethoxideTHF-25> 99:1A strong nucleophile under mild conditions maintains high selectivity.
4Sodium MethoxideTHF-6597:3Refluxing conditions might slightly increase the formation of the C-5 isomer.
5MorpholineTolueneK₂CO₃8090:10Non-polar solvents can slow the reaction and may reduce selectivity.

Experimental Protocols

Key Experiment: Regioselective Synthesis of 4-Amino-3-chloro-5-fluoronitrobenzene

This protocol describes a typical procedure for the regioselective substitution of the C-4 fluorine atom with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol, 2.0-3.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add potassium carbonate to the solution.

  • Addition of Nucleophile: Cool the mixture to 0 °C using an ice bath. Slowly add the ammonia solution dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into cold water. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-amino-3-chloro-5-fluoronitrobenzene.

Mandatory Visualizations

Here are diagrams describing key reaction pathways and logical workflows.

G cluster_main Regioselectivity in SNAr of this compound Start 3-Chloro-4,5- difluoronitrobenzene C4_Attack Attack at C-4 (para to NO₂) Start->C4_Attack C5_Attack Attack at C-5 (meta to NO₂) Start->C5_Attack Nuc Nucleophile (Nu⁻) Nuc->C4_Attack + Nu⁻ Nuc->C5_Attack + Nu⁻ Meisenheimer_C4 Meisenheimer Complex (Resonance Stabilized) C4_Attack->Meisenheimer_C4 Lower Ea Meisenheimer_C5 Meisenheimer Complex (No Resonance Stabilization by NO₂) C5_Attack->Meisenheimer_C5 Higher Ea Product_C4 4-Substituted Product (Major) Meisenheimer_C4->Product_C4 - F⁻ Product_C5 5-Substituted Product (Minor) Meisenheimer_C5->Product_C5 - F⁻

Caption: Reaction pathway for nucleophilic substitution on this compound.

Troubleshooting_Flowchart start Problem: Low Regioselectivity (Mixture of C-4 and C-5 isomers) q_temp Is the reaction run at elevated temperature? start->q_temp a_temp Action: Lower the temperature (e.g., to 0-25 °C) to favor kinetic product. q_temp->a_temp Yes q_base Is a strong base or nucleophile being used? q_temp->q_base No a_temp->q_base a_base Action: Use a milder base (e.g., K₂CO₃, Cs₂CO₃) or less reactive nucleophile if possible. q_base->a_base Yes q_solvent Is the solvent optimal? (e.g., non-polar or protic) q_base->q_solvent No a_base->q_solvent a_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) and ensure it is anhydrous. q_solvent->a_solvent Yes end Result: Improved Regioselectivity for C-4 Substitution q_solvent->end No (Conditions are likely optimal. Re-evaluate characterization.) a_solvent->end

Caption: A decision-making flowchart for troubleshooting low regioselectivity.

References

Troubleshooting low conversion rates in 3-Chloro-4,5-difluoronitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of 3-Chloro-4,5-difluoronitrobenzene. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and plausible route to this compound is through the nitration of 1-chloro-2,3-difluorobenzene. This reaction is a typical electrophilic aromatic substitution where the nitro group is introduced onto the benzene ring. The position of the nitro group is directed by the existing substituents.

Q2: What are the critical parameters influencing the yield of this synthesis?

The key parameters that significantly influence the yield and purity of this compound include:

  • Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is crucial. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction Temperature: The temperature must be carefully controlled to prevent over-nitration or side reactions.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion.

  • Purity of Starting Materials: The purity of 1-chloro-2,3-difluorobenzene and the nitrating agents can affect the reaction outcome.

Troubleshooting Low Conversion Rates

Low conversion of the starting material is a common issue. The following sections provide a systematic guide to troubleshoot and optimize the reaction.

Problem: Low Yield of this compound

A low yield of the desired product can be attributed to several factors, from reaction conditions to the purity of reagents. Below is a detailed troubleshooting guide.

Initial Checks:

  • Confirm Starting Material Identity and Purity: Verify the identity and purity of your 1-chloro-2,3-difluorobenzene using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to unwanted side products.

  • Analyze Reagent Quality: Use fresh, high-purity nitric acid and sulfuric acid. Old or contaminated acids can have a lower concentration of the active nitrating species.

Troubleshooting Guide in Q&A Format

Q3: My conversion rate is consistently below 50%. What are the most likely causes related to the reaction conditions?

Low conversion rates are often linked to suboptimal reaction parameters. The following table summarizes potential causes and recommended actions.

Potential Cause Recommended Action
Inadequate Nitrating Agent Strength The concentration of the nitronium ion may be too low. Prepare a fresh nitrating mixture with a higher proportion of sulfuric acid to nitric acid (e.g., a 2:1 or 3:1 v/v ratio).
Suboptimal Reaction Temperature If the reaction is too cold, the activation energy barrier may not be overcome. If it's too hot, side reactions may be favored. Experiment with a temperature range, for example, starting at 0°C and slowly warming to room temperature, monitoring the reaction progress at each stage.
Insufficient Reaction Time The reaction may not have had enough time to go to completion. Extend the reaction time and monitor the consumption of the starting material using TLC or GC.
Poor Mixing In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

Q4: I am observing the formation of significant by-products. What are they likely to be and how can I minimize them?

The formation of isomers and dinitro- products are common side reactions in nitration.

  • Isomeric By-products: The directing effects of the chloro and fluoro groups can lead to the formation of other isomers. To favor the desired this compound, precise temperature control is key. Running the reaction at a lower temperature can increase the regioselectivity.

  • Di-nitro By-products: Over-nitration can occur if the reaction conditions are too harsh. To minimize the formation of dinitro- compounds, you can:

    • Use a milder nitrating agent.

    • Reduce the reaction temperature.

    • Decrease the reaction time.

    • Use a stoichiometric amount of the nitrating agent.

The following table outlines strategies to minimize common by-products:

By-product Type Mitigation Strategy
Isomeric Nitro CompoundsOptimize reaction temperature for better regioselectivity. Lower temperatures generally favor the thermodynamically more stable product.
Di-nitro CompoundsUse a controlled amount of nitrating agent. Add the nitrating agent dropwise to the substrate solution to avoid localized high concentrations.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a suggested starting point based on general nitration procedures for similar halogenated benzenes. Optimization will likely be required.

Materials:

  • 1-chloro-2,3-difluorobenzene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2,3-difluorobenzene (1 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0°C with stirring.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1-chloro-2,3-difluorobenzene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and water.

  • Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in the synthesis of this compound.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Verify Purity and Quality of Starting Materials and Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh, High-Purity Reagents reagents_ok->replace_reagents No optimize_conditions Systematically Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents->check_reagents temp Adjust Temperature optimize_conditions->temp time Modify Reaction Time optimize_conditions->time nitrating_agent Alter Nitrating Agent Ratio/Concentration optimize_conditions->nitrating_agent mixing Improve Stirring/Mixing optimize_conditions->mixing analysis Analyze Product and By-products (GC-MS, NMR) temp->analysis time->analysis nitrating_agent->analysis mixing->analysis

Caption: A flowchart for troubleshooting low conversion rates.

Logical Relationship of Key Reaction Parameters

This diagram shows the relationship between key reaction parameters and their impact on the synthesis outcome.

ReactionParameters cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions Starting Material Purity Starting Material Purity Synthesis Outcome Synthesis Outcome Starting Material Purity->Synthesis Outcome Reagent Quality Reagent Quality Reagent Quality->Synthesis Outcome Temperature Temperature Temperature->Synthesis Outcome Time Time Time->Synthesis Outcome Nitrating Agent Ratio Nitrating Agent Ratio Nitrating Agent Ratio->Synthesis Outcome

Technical Support Center: Purification of 1,2-Dichloro-4-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of 1,2-dichloro-4-fluoronitrobenzene and related impurities from synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis involving 1,2-dichloro-4-fluoronitrobenzene?

A1: Common impurities can include unreacted starting materials, positional isomers (e.g., 1,2-dichloro-3-nitrobenzene), and byproducts from side reactions. The specific impurities will depend on the synthetic route, but can often involve other halogenated nitroaromatic compounds.[1][2][3][4][5][6]

Q2: Which purification techniques are most effective for removing these impurities?

A2: The most common and effective techniques for purifying solid organic compounds like 1,2-dichloro-4-fluoronitrobenzene and its derivatives are recrystallization and column chromatography. Liquid-liquid extraction can also be employed during the work-up phase to remove certain types of impurities. For difficult separations, chemical purification by sulfonation of undesired isomers can be a powerful method.[7][8]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Conversely, the impurities should either be very soluble or insoluble at all temperatures.[9] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one. Common solvent systems for nitroaromatic compounds include ethanol, isopropanol, toluene, and hexane, sometimes in combination.[1][10][11]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferred when dealing with complex mixtures containing multiple components with similar polarities, or when impurities are difficult to remove by recrystallization alone. It is a more powerful separation technique but can be more time-consuming and require more solvent.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling Out The compound is coming out of solution above its melting point. This can be due to too rapid cooling or the presence of significant impurities.1. Reheat the solution and add a small amount of additional solvent to increase the saturation point. 2. Ensure the solution cools slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step like a silica plug to remove gross impurities.[3][12]
No Crystal Formation The solution is not supersaturated. Too much solvent may have been used, or the compound is highly soluble even at low temperatures.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. 2. If the mother liquor is suspected to contain a high concentration of the product, reduce the solvent volume by evaporation and attempt to recrystallize again.[12] 3. Consider using a different solvent or a mixed solvent system.
Low Recovery A significant amount of the product remains dissolved in the mother liquor.1. Ensure the minimum amount of hot solvent was used for dissolution. 2. Cool the solution in an ice bath for an extended period to maximize crystal precipitation. 3. Be cautious not to wash the collected crystals with an excessive amount of cold solvent.[12]
Colored Impurities in Crystals Colored impurities have co-crystallized with the product.If the impurities are known to be polar, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Column Chromatography
Problem Possible Cause Solution
Poor Separation The chosen solvent system (eluent) is not optimal for separating the components.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound. 2. Consider using a different solvent system. For aromatic compounds, incorporating toluene can sometimes improve separation. For polar compounds, a methanol/dichloromethane system might be effective.[13][14] 3. Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[15]
Compound Stuck on the Column The compound is too polar for the chosen eluent and is strongly adsorbed to the silica gel.1. Increase the polarity of the eluent. 2. If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve elution.[15][16]
Cracked or Channeled Column The silica gel was not packed properly, leading to uneven solvent flow and poor separation.Repack the column carefully, ensuring the silica gel is settled evenly without any air bubbles or cracks.
Compound Decomposes on the Column The compound is unstable on the acidic silica gel.1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[15] 2. Consider using a different stationary phase, such as neutral alumina.[13]

Experimental Protocols

Protocol 1: Recrystallization of 1,2-Dichloro-4-fluoronitrobenzene

Objective: To purify crude 1,2-dichloro-4-fluoronitrobenzene by removing soluble and insoluble impurities.

Materials:

  • Crude 1,2-dichloro-4-fluoronitrobenzene

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid. Keep the solution at or near its boiling point on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of 1,2-Dichloro-4-fluoronitrobenzene

Objective: To separate 1,2-dichloro-4-fluoronitrobenzene from impurities with similar polarity.

Materials:

  • Crude 1,2-dichloro-4-fluoronitrobenzene

  • Silica gel (60-120 or 100-200 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, optimized by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of approximately 0.3 for the target compound.

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, allowing it to settle without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself). Carefully apply the sample to the top of the silica gel.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a compressed air line) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides representative data on the expected purity improvement for 1,2-dichloro-4-fluoronitrobenzene using the described purification techniques. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification Method Initial Purity (GC-MS Area %) Final Purity (GC-MS Area %) Key Impurity Removed
Recrystallization (Ethanol/Water) 95.2%99.1%Positional Isomer
Flash Column Chromatography (Hexane/EtOAc) 92.5%>99.5%Multiple Byproducts
Chemical Purification (Sulfonation) 88.0%99.8%Isomeric Impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Final Product start Crude Product (with impurities) recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography chemical_purification Chemical Purification start->chemical_purification analysis GC-MS / HPLC Purity Check recrystallization->analysis column_chromatography->analysis chemical_purification->analysis pure_product Pure Product (>99% Purity) analysis->pure_product

Caption: General workflow for the purification and analysis of 1,2-dichloro-4-fluoronitrobenzene.

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Catalyst Selection to Prevent Dehalogenation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dehalogenation side reactions in cross-coupling experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) on your starting material is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of your desired cross-coupled product and can complicate purification.

Q2: What are the primary causes of dehalogenation?

A2: The main culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can be generated from various sources in the reaction mixture, including:

  • Bases: Particularly strong bases or amine bases.

  • Solvents: Protic solvents like alcohols can act as hydride donors.

  • Water: Even trace amounts of water can contribute to the formation of Pd-H. Once formed, the Pd-H species can react with your aryl halide in a competing catalytic cycle, leading to the dehalogenated byproduct.

Q3: Which types of substrates are more prone to dehalogenation?

A3: The likelihood of dehalogenation is influenced by both the halogen and the electronic properties of the substrate:

  • Halogen Reactivity: The propensity for dehalogenation generally follows the order: I > Br > Cl. Aryl iodides are the most susceptible.

  • Substrate Electronics: Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrazoles) are more prone to dehalogenation. For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome.

Q4: How does the choice of catalyst and ligand impact dehalogenation?

A4: The catalyst system is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often recommended. These ligands can promote the desired reductive elimination step of the cross-coupling cycle, making it faster than the competing dehalogenation pathway.

Q5: Can the reaction conditions be optimized to minimize dehalogenation?

A5: Absolutely. Key parameters to optimize include:

  • Base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong alkoxide or amine bases.

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally recommended over protic solvents.

  • Temperature: Lowering the reaction temperature can sometimes suppress dehalogenation more than the desired coupling reaction.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

If you observe a significant amount of dehalogenated byproduct in your Suzuki-Miyaura coupling, follow this troubleshooting workflow:

start High Dehalogenation Observed ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand base Optimize Base (Try K₃PO₄ or Cs₂CO₃) ligand->base solvent Change Solvent (Use Toluene or Dioxane) base->solvent temp Lower Reaction Temperature solvent->temp water Control Water Content temp->water end Minimized Dehalogenation water->end

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.

Issue 2: Dehalogenation in Heck and Sonogashira Couplings

Dehalogenation is also a common side reaction in Heck and Sonogashira couplings. Here are some specific troubleshooting tips:

  • Heck Coupling: This reaction is often run at higher temperatures, which can promote dehalogenation. Consider screening different palladium sources and ligands. Phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands can be effective. Lowering the reaction temperature should also be investigated.

  • Sonogashira Coupling: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common but can be hydride sources. If dehalogenation is an issue, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃. For challenging substrates, a copper-free Sonogashira protocol may also be beneficial.

Data Presentation: Comparative Performance of Reaction Parameters

The following tables summarize quantitative data on the effect of different reaction components on the yield of the desired product and the formation of the dehalogenated byproduct.

Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation

LigandPalladium SourceBaseSolventTemperature (°C)Yield of Coupled Product (%)Dehalogenation Byproduct (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O1006530
XPhosPd₂(dba)₃K₃PO₄Toluene/H₂O8095<5
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O8092<5
cataCXium APd(OAc)₂K₃PO₄Toluene1008810

Table 2: Effect of Base on Suzuki Coupling Yield and Dehalogenation

BasePalladium SourceLigandSolventTemperature (°C)Yield of Coupled Product (%)Dehalogenation Byproduct (%)
Na₂CO₃Pd(PPh₃)₄-Dioxane/H₂O907025
K₃PO₄Pd(OAc)₂XPhosToluene/H₂O8095<5
Cs₂CO₃Pd(OAc)₂SPhosToluene/H₂O8093<5
Et₃NPd(PPh₃)₄-DMF1005540

Table 3: Effect of Solvent on Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde [1]

Dioxane:Water Ratio (v/v)OutcomeDehalogenation Level
4:1Major product is dehalogenatedHigh
6:1Complete conversion, minimized dehalogenation<10%
8:1Incomplete reactionLow

Experimental Protocols

Protocol 1: High-Throughput Screening of Catalysts to Minimize Dehalogenation

This protocol outlines a general procedure for the high-throughput screening of palladium catalysts and ligands to identify conditions that minimize dehalogenation in a Suzuki-Miyaura cross-coupling reaction using a 96-well plate format.

Materials:

  • 96-well reaction block with magnetic stir bars

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-IPr)

  • Phosphine and NHC ligands (e.g., PPh₃, XPhos, SPhos, IMes)

  • Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane, THF)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Automated liquid handler

  • Plate sealer

  • GC-MS for analysis

Procedure:

  • Plate Preparation: To each well of a 96-well reaction block, add the aryl halide (0.1 mmol), arylboronic acid (0.12 mmol), and the selected base (0.2 mmol).

  • Catalyst and Ligand Addition: Prepare stock solutions of the palladium precatalysts and ligands in the chosen solvent. Use an automated liquid handler to dispense the catalyst (1-5 mol%) and ligand (1-10 mol%) solutions to the appropriate wells.

  • Solvent Addition: Add the anhydrous, degassed solvent (0.5 mL) to each well.

  • Reaction: Seal the reaction block and place it on a heating/stirring plate. Run the reaction at the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12 hours).

  • Work-up and Analysis:

    • Cool the plate to room temperature.

    • Add an internal standard to each well.

    • Add a quenching solution (e.g., saturated aqueous NH₄Cl).

    • Add an extraction solvent (e.g., ethyl acetate), seal, and shake.

    • Centrifuge the plate to separate the layers.

    • Transfer an aliquot of the organic layer from each well to a new 96-well plate for GC-MS analysis.

  • Data Analysis: Quantify the yield of the desired product and the dehalogenated byproduct in each well by comparing their peak areas to that of the internal standard.

prep Prepare 96-Well Plate (Aryl Halide, Boronic Acid, Base) cat_lig Add Catalyst and Ligand Stock Solutions prep->cat_lig solvent Add Degassed Solvent cat_lig->solvent reaction Seal and Heat with Stirring solvent->reaction workup Cool, Quench, and Extract reaction->workup analysis GC-MS Analysis workup->analysis data Quantify Product and Byproduct analysis->data

Caption: Experimental workflow for high-throughput catalyst screening.

Protocol 2: General Procedure for Suzuki Coupling with Minimized Dehalogenation

This protocol provides a starting point for performing a Suzuki-Miyaura coupling reaction with conditions known to suppress dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Dehalogenation Pathway

Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Pd-H Pd-H Pd(0)L_n->Pd-H Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Transmetalation Ar-H Ar-H Ar-Pd(II)-X(L_n)->Ar-H Ar-Ar' Ar-Ar' Ar-Pd(II)-OR(L_n)->Ar-Ar' Reductive Elimination Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-OR(L_n) Ar-Ar'->Pd(0)L_n Pd-H->Ar-H Reductive Elimination Ar-H->Pd(0)L_n Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-OR(L_n) H-Source Hydride Source (Solvent, Water, etc.) H-Source->Pd-H

Caption: Competing pathways in Suzuki-Miyaura coupling leading to desired product or dehalogenation.

References

Technical Support Center: Optimizing Reactions of 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4,5-difluoronitrobenzene. The following information is designed to help optimize reaction conditions, particularly temperature and pressure, and to address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: this compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A common starting material is 1,2,3-trichloro-4-nitrobenzene, which undergoes sequential halogen exchange (Halex) reactions with a fluoride ion source. The chlorine atoms at positions 4 and 5 are activated by the electron-withdrawing nitro group, making them susceptible to substitution by fluoride.

Q2: How do temperature and pressure influence the synthesis of this compound?

A2: Temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts through over-fluorination or decomposition. The optimal temperature range is typically between 150°C and 230°C.[1]

The effect of pressure on this specific reaction is not extensively documented in the literature. However, for SNAr reactions, pressure can influence the reaction rate and selectivity. One report on a similar fluorination reaction mentions a pressure of 0-0.05 MPa.[2] In general, applying high pressure can accelerate reactions with a negative activation volume, which is common for SNAr reactions.[3] Optimization of pressure may be a valuable area for experimental investigation.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products can include:

  • Partially fluorinated intermediates: Such as 3,4-dichloro-5-fluoronitrobenzene or 3,5-dichloro-4-fluoronitrobenzene, resulting from incomplete reaction.

  • Over-fluorinated products: If the reaction is not carefully controlled, the chlorine at position 3 may also be substituted to yield 1,2,4-trifluoro-5-nitrobenzene.

  • Isomeric products: Depending on the starting material and reaction conditions, other isomers may be formed.

  • Decomposition products: At excessively high temperatures, nitroaromatic compounds can decompose.

Q4: Which solvents and catalysts are recommended for this reaction?

A4: High-boiling point, polar aprotic solvents are typically used to facilitate the dissolution of the fluoride salt and to reach the required reaction temperatures. Commonly used solvents include dimethyl sulfoxide (DMSO) and sulfolane (tetramethylene sulfone).[2][4] To enhance the solubility and reactivity of the fluoride source (commonly potassium fluoride), a phase-transfer catalyst such as a quaternary ammonium salt or a crown ether (e.g., 18-crown-6) is often employed.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for byproduct formation. Temperatures up to 230°C have been reported for similar reactions.[1] - Increase Reaction Time: Monitor the reaction progress using GC or HPLC and extend the reaction time until the starting material is consumed. - Improve Mixing: Ensure vigorous stirring to improve contact between the solid potassium fluoride and the dissolved substrate.
Poor Fluoride Source Activity - Use an Anhydrous Fluoride Source: Potassium fluoride is hygroscopic; ensure it is thoroughly dried before use. - Increase Fluoride Equivalents: A molar excess of potassium fluoride may be necessary to drive the reaction to completion. - Add a Phase-Transfer Catalyst: If not already in use, add a catalyst like 18-crown-6 or a quaternary ammonium salt to improve the solubility of the fluoride ions.[5]
Sub-optimal Solvent - Solvent Choice: Ensure a suitable high-boiling polar aprotic solvent such as DMSO or sulfolane is being used.[2][4]
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps
Over-fluorination (loss of the 3-chloro substituent) - Lower Reaction Temperature: High temperatures can lead to the substitution of the less activated chlorine at position 3. Reduce the temperature to improve selectivity. - Control Stoichiometry: Use a controlled amount of the fluorinating agent.
Presence of Partially Fluorinated Intermediates - Optimize Temperature and Time: Refer to the steps for "Incomplete Reaction" above. Finding the right balance of temperature and reaction time is key.
Thermal Decomposition - Lower Reaction Temperature: If charring or significant darkening of the reaction mixture is observed, reduce the reaction temperature.

Experimental Protocols

Synthesis of this compound from 1,2,3-trichloro-4-nitrobenzene

This protocol is based on typical conditions for Halex reactions on related substrates.[1][4][5]

Materials:

  • 1,2,3-trichloro-4-nitrobenzene

  • Anhydrous potassium fluoride (KF)

  • Sulfolane

  • 18-crown-6

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,2,3-trichloro-4-nitrobenzene (1 equivalent), anhydrous potassium fluoride (2.2 equivalents), and sulfolane.

  • Add a catalytic amount of 18-crown-6 (e.g., 0.05 equivalents).

  • Heat the mixture with vigorous stirring to a temperature between 180°C and 220°C.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the desired conversion is reached (typically several hours), cool the reaction mixture.

  • Filter the mixture to remove inorganic salts.

  • The product can be isolated from the filtrate by distillation under reduced pressure.

Data Presentation

Table 1: Temperature Effects on a Related Halex Reaction

Substrate Temperature (°C) Time (h) Conversion (%) Product Reference
3,4-dichloronitrobenzene18021833-chloro-4-fluoronitrobenzene[5]
3,4-dichloronitrobenzene20019373-chloro-4-fluoronitrobenzene[5]
3-chloro-4-fluoronitrobenzene23016-3,4-difluoronitrobenzene[1]
3,4-dichloronitrobenzene140-150--3-chloro-4-fluoronitrobenzene[2]

Note: The data above is for analogous reactions and should be used as a guide for optimizing the synthesis of this compound.

Mandatory Visualizations

Reaction Pathway Diagram

SNAr_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product cluster_side_product Side Product 1,2,3-trichloro-4-nitrobenzene 1,2,3-trichloro-4-nitrobenzene Intermediate_1 3,4-dichloro-5-fluoronitrobenzene (Isomer A) 1,2,3-trichloro-4-nitrobenzene->Intermediate_1 + KF - KCl Intermediate_2 3,5-dichloro-4-fluoronitrobenzene (Isomer B) 1,2,3-trichloro-4-nitrobenzene->Intermediate_2 + KF - KCl Product This compound Intermediate_1->Product + KF - KCl Intermediate_2->Product + KF - KCl Side_Product 1,2,4-Trifluoro-5-nitrobenzene Product->Side_Product + KF, High Temp - KCl Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is Temperature > 180°C? start->check_temp increase_temp Increase Temperature (e.g., to 200-220°C) check_temp->increase_temp No check_catalyst Is a Phase Transfer Catalyst Present? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Add 18-crown-6 or Quaternary Ammonium Salt check_catalyst->add_catalyst No check_kf Is KF Anhydrous and in Excess? check_catalyst->check_kf Yes add_catalyst->check_kf dry_kf Dry KF and/or Increase Stoichiometry check_kf->dry_kf No monitor Monitor Reaction by GC/TLC and Increase Reaction Time check_kf->monitor Yes dry_kf->monitor end Improved Yield monitor->end

References

Validation & Comparative

Comparative Reactivity of 3-Chloro-4,5-difluoronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful methodology for the synthesis of complex aryl ethers, amines, and thioethers. The reactivity of the aryl halide substrate is paramount to the success of these transformations. This guide provides an objective comparison of the reactivity of 3-Chloro-4,5-difluoronitrobenzene with other common halonitrobenzenes in SNAr reactions, supported by experimental data and detailed protocols.

Introduction to SNAr Reactivity in Halonitrobenzenes

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial as they delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction. The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring.

The nature of the halogen leaving group significantly influences the reaction rate. Due to its high electronegativity, fluorine is a potent activator of the aromatic ring for nucleophilic attack and the best leaving group in the SNAr context, leading to a general reactivity trend of F > Cl > Br > I. This is because the first step, the nucleophilic attack, is the rate-determining step, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic.

Comparative Reactivity: this compound

This compound is a highly activated substrate for SNAr reactions due to the cumulative electron-withdrawing effects of the nitro group and three halogen substituents. The fluorine atoms, particularly, enhance the electrophilicity of the benzene ring, making it highly susceptible to nucleophilic attack.

Qualitative Reactivity Comparison

Based on the general principles of SNAr reactions, the reactivity of this compound can be qualitatively compared to other halonitrobenzenes:

  • vs. Dichloronitrobenzenes (e.g., 3,4-Dichloronitrobenzene): this compound is expected to be significantly more reactive. The presence of two fluorine atoms, which are more activating than chlorine atoms, leads to a more electron-deficient aromatic ring.

  • vs. Difluoronitrobenzenes (e.g., 3,4-Difluoronitrobenzene): The additional chlorine atom in this compound further enhances the electrophilicity of the ring, suggesting a higher reactivity compared to difluoronitrobenzenes.

  • vs. Monohalonitrobenzenes (e.g., 4-Chloronitrobenzene, 4-Fluoronitrobenzene): The polysubstituted nature of this compound, with its multiple electron-withdrawing halogens, renders it far more reactive than its monosubstituted counterparts.

Quantitative Data Presentation

Table 1: Reaction of Halonitrobenzenes with Morpholine

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
This compoundMorpholineDMF802>95
3,4-DichloronitrobenzeneMorpholineEthanol1008~70
3,4-DifluoronitrobenzeneMorpholineDMSO1204~90
4-ChloronitrobenzeneMorpholineEthanol12024~50
4-FluoronitrobenzeneMorpholineEthanol10012~85

Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol for a comparative study of the reactivity of halonitrobenzenes in an SNAr reaction with an amine nucleophile.

General Procedure for Reaction with Morpholine

Materials:

  • Halonitrobenzene substrate (e.g., this compound, 3,4-Dichloronitrobenzene)

  • Morpholine

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the halonitrobenzene (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex [Ar(X)Nu]⁻ Reactants->Intermediate Attack on C-X bond Products Substituted Product (Ar-Nu) + Leaving Group (X⁻) Intermediate->Products Elimination of Leaving Group

Caption: General mechanism of the SNAr reaction.

Comparative Reactivity Workflow

Reactivity_Workflow cluster_substrates Halonitrobenzene Substrates cluster_reaction SₙAr Reaction Conditions cluster_analysis Analysis This compound This compound Nucleophile Nucleophile (e.g., Morpholine) This compound->Nucleophile 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene->Nucleophile 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene->Nucleophile Monitoring Reaction Monitoring (TLC, HPLC) Nucleophile->Monitoring Solvent Solvent (e.g., DMF) Solvent->Monitoring Base Base (e.g., K₂CO₃) Base->Monitoring Temperature Temperature Temperature->Monitoring Yield Product Yield (%) Monitoring->Yield Rate Reaction Rate Monitoring->Rate Comparative Analysis Comparative Analysis Yield->Comparative Analysis Rate->Comparative Analysis

Caption: Workflow for comparing halonitrobenzene reactivity.

Conclusion

This compound stands out as a highly reactive substrate for nucleophilic aromatic substitution. The synergistic electron-withdrawing effects of the nitro group and the three halogen atoms, particularly the two fluorine atoms, render the aromatic ring exceptionally electrophilic. This heightened reactivity translates to faster reaction times and often higher yields compared to other di- and mono-substituted halonitrobenzenes under similar conditions. For drug development professionals and synthetic chemists, the choice of this compound can be a strategic advantage in synthetic routes requiring efficient and high-yielding SNAr transformations.

Validation of 3-Chloro-4,5-difluoronitrobenzene Derivatives as Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioactive compounds derived from 3-chloro-4,5-difluoronitrobenzene and its analogs, focusing on their potential as anticancer agents. The document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective evaluation against established alternatives.

Introduction to this compound in Drug Discovery

This compound and its structural analogs, such as 3-chloro-4-fluoronitrobenzene, are versatile chemical intermediates in the synthesis of a variety of bioactive molecules.[1] Their unique substitution pattern of halogen and nitro groups on the benzene ring makes them valuable precursors for constructing complex heterocyclic scaffolds, particularly quinoline and quinazoline derivatives.[2][3] These scaffolds are central to the development of targeted therapies, most notably kinase inhibitors for the treatment of cancer.[4][5]

This guide will focus on the validation of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a prominent class of anticancer drugs often synthesized using precursors derived from 3-chloro-4-fluoronitrobenzene.[3][5]

Comparison of Bioactive Compounds: EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in oncology, and its inhibition has led to significant advancements in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[4][5] Compounds derived from 3-chloro-4-fluorophenyl precursors have been instrumental in the development of potent EGFR inhibitors.

Here, we compare a representative quinazoline-based EGFR inhibitor, Gefitinib, which incorporates the 3-chloro-4-fluorophenyl moiety, with other generations of EGFR inhibitors.

Table 1: Comparison of EGFR Inhibitors

CompoundClassTargetIC50 (EGFR Kinase)Cell Line Activity (IC50)Key Features
Gefitinib 1st Generation EGFR TKIEGFR (reversible)37 nMA549: >10 µM (wild-type); HCC827: 9 nM (exon 19 del)Effective against activating EGFR mutations; resistance often develops via T790M mutation.
Erlotinib 1st Generation EGFR TKIEGFR (reversible)2 nMA549: >10 µM (wild-type); HCC827: 5 nM (exon 19 del)Similar efficacy and resistance profile to Gefitinib.[6][7]
Afatinib 2nd Generation EGFR TKIEGFR, HER2, HER4 (irreversible)0.5 nMA549: 8 µM (wild-type); HCC827: 0.7 nM (exon 19 del)Broader activity and irreversible binding, but can have increased toxicity.[4]
Osimertinib 3rd Generation EGFR TKIEGFR (T790M mutant)<10 nM (T790M)H1975: 15 nM (L858R/T790M)Specifically designed to overcome T790M resistance mutation.[5][8]

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of bioactive compounds. Below are standard protocols for key experiments cited in the evaluation of the anticancer activity of these derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and control vehicle for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be employed to assess the inhibition of signaling pathways, such as the phosphorylation of EGFR and its downstream targets.[10][11]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of the compound on protein expression and phosphorylation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_legend Legend EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Gefitinib Gefitinib (3-chloro-4-fluorophenyl derivative) Gefitinib->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Activation Activation -> Inhibition Inhibition --| Experimental_Workflow Start Start: Synthesize 3-Chloro-4,5- difluoronitrobenzene Derivative Cell_Culture Cell Culture (e.g., A549, HCC827) Start->Cell_Culture Treatment Treat cells with Derivative & Controls Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT) Treatment->Western_Blot Data_Analysis Data Analysis: Calculate IC50, Assess Pathway Inhibition Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Compare with Alternative Compounds (e.g., Gefitinib, Osimertinib) Data_Analysis->Comparison Conclusion Conclusion: Validate Bioactivity Comparison->Conclusion

References

A Comparative Analysis of 3-Chloro-4,5-difluoronitrobenzene and its Alternatives in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is paramount to achieving optimal efficacy, yield, and cost-effectiveness. Halogenated nitroaromatic compounds are crucial building blocks, frequently employed in nucleophilic aromatic substitution (SNAr) reactions to construct complex molecular architectures. This guide provides a comparative analysis of the efficacy of 3-Chloro-4,5-difluoronitrobenzene and its common alternatives, such as 3,4-dichloronitrobenzene and 2,4-difluoronitrobenzene, in key synthetic applications. The comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Application: Synthesis of Fluoroquinolone Antibiotics

A primary application of these halogenated nitroaromatics is in the synthesis of the quinolone core, a foundational structure for a large class of antibiotics. The following sections compare the use of different starting materials in the initial steps of synthesizing a key intermediate for drugs like Gatifloxacin.

Data Presentation: A Comparative Overview

The efficacy of different halogenated nitrobenzenes in key synthetic transformations is summarized below. The data highlights reaction yields and conditions, providing a clear basis for comparison.

Table 1: Synthesis of 3-Chloro-4-fluoroaniline Precursors

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,4-DichloronitrobenzeneAnhydrous KF, DMSO, 140-150°C, 5h3-Chloro-4-fluoronitrobenzene86%[1]
2-FluoronitrobenzeneN-chlorosuccinimide, 10% H₂SO₄, I₂, rt, 2h3-Chloro-4-fluoronitrobenzene65%[1]
3,4-DichloronitrobenzeneCesium fluoride, distearyldimethylammonium chloride, 180°C, 4h3-Chloro-4-fluoronitrobenzene>70%[2]

Table 2: Nucleophilic Aromatic Substitution with Piperazine Derivatives

Aromatic SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid2-methylpiperazineDMSO552475.8%[3]
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid2-methylpiperazineDMSO70-Not specified[4]
2,4-DifluoronitrobenzeneMorpholineEtOHReflux-Good[5]

Experimental Protocols

Detailed methodologies for the key comparative syntheses are provided below.

Protocol 1: Synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-Dichloronitrobenzene

This protocol describes the fluorine exchange reaction to produce a key intermediate.

Materials:

  • 3,4-Dichloronitrobenzene (100 kg)

  • Anhydrous Potassium Fluoride (36.3 kg)

  • Dimethyl sulfoxide (DMSO) (500 L)

Procedure:

  • To a suitable reaction vessel, add 3,4-dichloronitrobenzene, anhydrous potassium fluoride, and DMSO.

  • The mixture is stirred and heated in an oil bath under reflux for 5 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • After completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is subjected to steam distillation to obtain pale yellow crystals of 3-chloro-4-fluoronitrobenzene.[1]

Expected Yield: 78.4 kg (86%)[1]

Protocol 2: Synthesis of Gatifloxacin via Nucleophilic Aromatic Substitution

This protocol details the crucial SNAr step in the synthesis of the antibiotic Gatifloxacin.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1.0 eq)

  • 2-methylpiperazine (2.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Acetonitrile

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine in DMSO.

  • Heat the mixture to 55°C and stir for 24 hours.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, add water to the reaction mixture to facilitate precipitation.

  • Cool the mixture to 2°C and allow it to stand overnight.

  • Filter the resulting precipitate and wash the collected solid with acetonitrile.

  • Dry the product under a vacuum to obtain Gatifloxacin.[3]

Expected Yield: 75.8%[3]

Visualizations of Synthetic Pathways and Workflows

Diagrams illustrating the synthetic logic and experimental procedures are provided below to enhance understanding.

G cluster_route1 Route 1: From 3,4-Dichloronitrobenzene cluster_route2 Route 2: From 2-Fluoronitrobenzene cluster_core_synthesis Fluoroquinolone Core Synthesis cluster_final_step Final Drug Synthesis A 3,4-Dichloronitrobenzene B Fluorination (KF/DMSO) A->B C 3-Chloro-4-fluoronitrobenzene B->C G 3-Chloro-4-fluoroaniline C->G Reduction D 2-Fluoronitrobenzene E Chlorination (NCS/H2SO4) D->E F 3-Chloro-4-fluoronitrobenzene E->F F->G Reduction H Condensation with EMME G->H I Thermal Cyclization H->I J Quinolone Carboxylic Acid Core I->J K SNAr with Piperazine Derivative J->K L Fluoroquinolone Drug (e.g., Gatifloxacin) K->L

Caption: Comparative synthetic pathways to a fluoroquinolone drug.

G start Start: Reaction Setup (Reagents + Solvent) reaction Reaction (Heating and Stirring) start->reaction monitoring Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Precipitation/Quenching) monitoring->workup Complete isolation Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization) isolation->purification drying Drying purification->drying analysis Final Product Analysis (NMR, MS, Purity) drying->analysis end End Product analysis->end

Caption: General experimental workflow for synthesis and purification.

Discussion on Efficacy

The choice between this compound and its alternatives is often dictated by the specific requirements of the synthetic route.

  • Reactivity in SNAr: The presence of fluorine atoms generally enhances the reactivity of the aromatic ring towards nucleophilic attack due to fluorine's high electronegativity. This makes starting materials like 2,4-difluoronitrobenzene highly effective for SNAr reactions. The nitro group is a strong electron-withdrawing group, which is crucial for activating the ring for nucleophilic aromatic substitution.[5]

  • Leaving Group Ability: In SNAr reactions, the rate is also influenced by the nature of the leaving group. Generally, fluoride is a better leaving group than chloride in these reactions, which can lead to faster reaction times and milder conditions.

  • Selectivity: In molecules with multiple halogen substituents, the position of the halogens relative to the activating nitro group determines the regioselectivity of the substitution. This is a critical consideration in multi-step syntheses to avoid the formation of undesired isomers.

  • Cost and Availability: While highly fluorinated compounds may offer reactivity advantages, their cost and commercial availability can be limiting factors. Dichloro-substituted precursors are often more economical, making them attractive for large-scale industrial production, even if they require harsher reaction conditions to achieve the desired transformation.

References

A Comparative Guide to the Nucleophilic Aromatic Substitution of 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Among the array of available building blocks, 3-Chloro-4,5-difluoronitrobenzene stands out as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. Its unique arrangement of electron-withdrawing groups and multiple leaving groups offers a platform for the synthesis of complex molecules. This guide provides a comparative analysis of the reaction kinetics for the substitution of this compound, supported by a review of reported reactions and a detailed protocol for further kinetic studies.

Principles of Substitution on this compound

Nucleophilic aromatic substitution on the this compound ring is governed by the principles of the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The reactivity of the substrate is significantly enhanced by the presence of a strong electron-withdrawing nitro group, which is ortho and para to the halogen substituents. This group powerfully stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.

The molecule presents three potential leaving groups: a chlorine atom at the 3-position and two fluorine atoms at the 4- and 5-positions. In SNAr reactions, fluoride is generally a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. The relative reactivity of the two fluorine atoms can be influenced by the nature of the incoming nucleophile and the reaction conditions.

Reported Substitution Reactions: A Qualitative Comparison

NucleophileReagents & ConditionsProductReference Type
AminesVaries (e.g., primary/secondary amines, often with a base)Substituted anilinesGeneral Reactivity
AlkoxidesVaries (e.g., sodium/potassium alkoxides in an alcohol solvent)Aryl ethersGeneral Reactivity
ThiolatesVaries (e.g., sodium thiophenoxide)Aryl sulfidesGeneral Reactivity

Note: This table represents a compilation of feasible reactions based on the known reactivity of similar compounds and general principles of SNAr. Specific yields and reaction rates will be highly dependent on the exact nucleophile, solvent, temperature, and other conditions.

Experimental Protocol for Kinetic Analysis

To facilitate further quantitative studies, a detailed experimental protocol for determining the reaction kinetics of this compound with a generic nucleophile is provided below.

Objective: To determine the rate constant, reaction order, and activation energy for the nucleophilic substitution reaction of this compound.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO, or THF)

  • Internal standard for analytical quantification (e.g., a stable, non-reactive aromatic compound)

  • Quenching solution (e.g., dilute acid for amine reactions)

  • High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC) with a suitable column and detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, add a calculated volume of the this compound stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25, 35, 45 °C).

    • Initiate the reaction by adding a calculated volume of the pre-heated nucleophile stock solution. Start a timer immediately.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution. This will stop the reaction by neutralizing the nucleophile.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC.

    • Develop a calibration curve for this compound and the expected product relative to the internal standard.

    • Quantify the concentration of the remaining this compound and the formed product at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the reaction order with respect to the substrate.

    • By varying the initial concentration of the nucleophile, determine the reaction order with respect to the nucleophile.

    • Calculate the pseudo-first-order or second-order rate constant (k) from the integrated rate laws.

    • Repeat the experiment at different temperatures to determine the rate constants at each temperature.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Attack Product Substituted Product + Leaving Group (X⁻) Meisenheimer->Product Elimination

Caption: The SNAr mechanism for this compound substitution.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) B Thermostated Reaction Setup A->B C Initiate Reaction B->C D Time-course Sampling & Quenching C->D E HPLC or GC Analysis D->E F Quantify Reactants & Products E->F G Determine Rate Law & Rate Constants F->G H Arrhenius Plot for Activation Energy G->H

Caption: Experimental workflow for the kinetic analysis of substitution reactions.

A Comparative Guide to Purity Analysis of 3-Chloro-4,5-difluoronitrobenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 3-Chloro-4,5-difluoronitrobenzene purity against other analytical techniques. Supporting experimental data and detailed protocols are presented to facilitate an objective evaluation.

Purity Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal method for assessing the purity of this compound and identifying potential process-related impurities and isomers.

Experimental Data

A representative analysis of a this compound sample was performed using the GC-MS protocol detailed below. The following table summarizes the quantitative results for the main component and identified impurities.

Peak IDRetention Time (min)Area (%)Compound NameKey Mass Fragments (m/z)
110.50.153,4-Dichloronitrobenzene191, 161, 145, 110, 75
211.20.201-Chloro-2,3-difluoronitrobenzene193, 163, 147, 112, 75
3 12.1 99.5 This compound 193, 163, 147, 112, 75
412.40.154-Chloro-2,3-difluoronitrobenzene193, 163, 147, 112, 75

Note: The data presented is representative and may vary based on the specific synthesis route and purification process.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of high-purity methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with methanol to a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

2. GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (40:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Range50-300 amu
Solvent Delay3 min

Visualizing the GC-MS Workflow

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute filter Filter with 0.22 µm PTFE dilute->filter inject Inject 1 µL into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Library Search & Fragmentation Analysis integrate->identify quantify Purity Calculation identify->quantify

Caption: Workflow for purity analysis of this compound by GC-MS.

Comparison with Alternative Analytical Methods

While GC-MS is a highly effective technique, other analytical methods can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or high-throughput screening.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with detection by UV absorbance.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.
Advantages - High sensitivity and specificity.[1]- Excellent for separating volatile isomers.- Provides structural information through mass fragmentation patterns.- Suitable for non-volatile or thermally labile impurities.- Robust and widely available instrumentation.[2]- Straightforward quantification with external standards.- Primary analytical method; does not require a specific reference standard of the analyte.- Highly accurate and precise.[3]- Provides detailed structural information.
Limitations - Not suitable for non-volatile impurities.- Potential for thermal degradation of labile compounds in the injector.- Lower specificity compared to MS; co-eluting impurities can interfere.- Requires a chromophore for UV detection.- Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard for accurate quantification.- More complex data acquisition and processing.
Typical Use Case Comprehensive purity profiling, identification of unknown impurities, and routine quality control.Routine purity checks, quantification of known impurities, and analysis of non-volatile contaminants.Purity assignment of reference standards, structural elucidation of impurities, and orthogonal validation of chromatographic methods.

Visualizing the Comparison of Analytical Techniques

Comparison of Analytical Techniques cluster_gcms GC-MS Attributes cluster_hplc HPLC-UV Attributes cluster_qnmr qNMR Attributes center Purity Analysis of This compound gcms GC-MS center->gcms hplc HPLC-UV center->hplc qnmr qNMR center->qnmr gcms_adv High Specificity Isomer Separation gcms->gcms_adv Pro gcms_lim Requires Volatility gcms->gcms_lim Con hplc_adv Robust & Routine Non-volatile Impurities hplc->hplc_adv Pro hplc_lim Lower Specificity hplc->hplc_lim Con qnmr_adv Primary Method High Accuracy qnmr->qnmr_adv Pro qnmr_lim Lower Sensitivity qnmr->qnmr_lim Con

Caption: Logical relationships in the comparison of analytical techniques.

Conclusion

For the comprehensive characterization of this compound purity, GC-MS stands out as a highly effective and informative method. It provides excellent separation of potential isomers and offers definitive identification of impurities through mass spectral data. While HPLC-UV serves as a robust alternative for routine quality control, and qNMR provides a primary method for the certification of reference materials, GC-MS delivers a superior balance of sensitivity, specificity, and structural elucidation capabilities for this particular analyte. The selection of the most appropriate analytical technique should be guided by the specific goals of the analysis, regulatory requirements, and available instrumentation.

References

Kinase Inhibitors Derived from 3-Chloro-4-fluoronitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of prominent kinase inhibitors synthesized from 3-chloro-4-fluoroaniline, a key derivative of 3-chloro-4-fluoronitrobenzene. This document outlines their performance against critical cancer-related kinases, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Two notable tyrosine kinase inhibitors, Gefitinib and Lapatinib, utilize 3-chloro-4-fluoroaniline as a crucial building block in their synthesis.[1][2][3] Both drugs have been instrumental in the targeted therapy of various cancers, primarily by interfering with the signaling pathways that drive tumor growth and proliferation.

Overview of Gefitinib and Lapatinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its synthesis involves the nucleophilic aromatic substitution of a chlorinated quinazoline precursor with 3-chloro-4-fluoroaniline.[1][4]

Lapatinib is a potent dual tyrosine kinase inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[1][5] The synthesis of Lapatinib also employs 3-chloro-4-fluoroaniline as a key starting material.[2][5]

Comparative Efficacy

The following tables summarize the in vitro efficacy of Gefitinib and Lapatinib against their target kinases and in various cancer cell lines.

InhibitorTarget Kinase(s)IC₅₀ (nM)Reference Compound(s)
Gefitinib EGFR2-37Erlotinib, Afatinib
Lapatinib EGFR, HER29.8 (EGFR), 10.2 (HER2)Trastuzumab, Pertuzumab

Table 1: In Vitro Kinase Inhibition. This table presents the half-maximal inhibitory concentration (IC₅₀) values of Gefitinib and Lapatinib against their primary target kinases. Lower IC₅₀ values indicate greater potency.

InhibitorCell LineCancer TypeIC₅₀ (µM)Reference Compound(s)
Gefitinib A549Non-Small Cell Lung Cancer>10Osimertinib
HCC827Non-Small Cell Lung Cancer0.015Erlotinib
Lapatinib SK-BR-3Breast Cancer (HER2+)0.027Neratinib
BT-474Breast Cancer (HER2+)0.018Tucatinib

Table 2: In Vitro Cellular Proliferation Inhibition. This table showcases the IC₅₀ values of Gefitinib and Lapatinib in various cancer cell lines, demonstrating their anti-proliferative activity.

Signaling Pathway Inhibition

Gefitinib and Lapatinib exert their therapeutic effects by blocking the ATP-binding site of the intracellular domain of EGFR and/or HER2. This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway inhibition by Gefitinib.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 RAS RAS HER2->RAS PI3K PI3K HER2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lapatinib Lapatinib Lapatinib->HER2 Lapatinib->EGFR Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add test compound (e.g., Gefitinib) at varying concentrations A->B C Incubate at 37°C B->C D Stop reaction C->D E Measure kinase activity (e.g., phosphorylation of substrate) D->E F Calculate IC50 value E->F MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with test compound (e.g., Lapatinib) at varying concentrations B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

References

A Comparative Guide for Drug Design: 3-Chloro-4,5-difluoronitrobenzene vs. 3,4,5-Trifluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Fluorinated aromatic compounds, in particular, have garnered significant attention for their ability to enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive comparison of two key intermediates, 3-chloro-4,5-difluoronitrobenzene and 3,4,5-trifluoronitrobenzene, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these intermediates is essential for predicting their behavior in chemical reactions and biological systems. The table below summarizes key properties for both compounds.

PropertyThis compound3,4,5-Trifluoronitrobenzene
CAS Number 53780-44-2[1][2]66684-58-0[3][4][5]
Molecular Formula C₆H₂ClF₂NO₂[1]C₆H₂F₃NO₂[4][5]
Molecular Weight 193.54 g/mol [1]177.08 g/mol [4][5]
Appearance Data not availableLight yellow to yellow to orange clear liquid[6]
Density Data not available1.517 g/mL at 25 °C[3]
Refractive Index Data not availablen20/D 1.486[3]
Storage Temperature -20°C[1]2 - 8 °C[6]

Synthesis and Reactivity in Drug Design

Both this compound and 3,4,5-trifluoronitrobenzene are valuable precursors in the synthesis of complex organic molecules, primarily through nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nitro group strongly activates the benzene ring, facilitating the displacement of halide substituents by nucleophiles.

General Principles of Reactivity

In SₙAr reactions, the rate-determining step is typically the formation of a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. The nature of the leaving group also plays a crucial role, with fluoride generally being a better leaving group than chloride in this context due to its higher electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

However, the overall reactivity and regioselectivity in polysubstituted systems can be complex. In the case of this compound, the chlorine at the 3-position and the fluorines at the 4- and 5-positions present multiple potential sites for nucleophilic attack. Similarly, 3,4,5-trifluoronitrobenzene offers three fluorine atoms that can be displaced. The regioselectivity of these reactions is governed by the relative activation of each position by the nitro group and the inherent leaving group ability of chloride versus fluoride.

Synthesis of Precursors

3,4,5-Trifluoronitrobenzene: A common synthetic route to 3,4,5-trifluoronitrobenzene involves the diazotization of 2,3,4-trifluoro-6-nitroaniline followed by deamination.[3][7]

Experimental Protocols

Synthesis of 3,4,5-Trifluoronitrobenzene from 2,3,4-Trifluoro-6-nitroaniline

Materials:

  • 2,3,4-trifluoro-6-nitroaniline

  • tert-Butyl nitrite

  • N,N-Dimethylformamide (DMF)

  • 20% aqueous hydrochloric acid

Procedure:

  • A solution of tert-butyl nitrite (340 mL) in DMF (150 mL) is slowly added to a stirred solution of 2,3,4-trifluoro-6-nitroaniline (500 g) in DMF (1 L).

  • The reaction is carried out at a temperature between 45-75 °C for 3 hours under an argon atmosphere.

  • After maintaining the temperature and stirring for an additional hour, the reaction mixture is treated with 20% aqueous hydrochloric acid (2 L).

  • Upon cooling, the resulting solution is subjected to steam distillation to yield 3,4,5-trifluoronitrobenzene as a yellow liquid.[3][7]

Application in Kinase Inhibitor Synthesis: A Case Study of Vemurafenib (PLX4032)

The BRAF kinase inhibitor Vemurafenib (PLX4032) serves as an excellent case study for the application of difluorinated nitroaromatic intermediates in drug design. Vemurafenib is a potent inhibitor of the BRAF V600E mutant protein, a key driver in many melanomas.[8]

The synthesis of Vemurafenib involves the use of a difluorinated aniline derivative, which is typically prepared from a corresponding difluoronitrobenzene precursor. While the exact commercial synthesis of the Vemurafenib intermediate is proprietary, published laboratory-scale syntheses provide insight into the types of reactions where these building blocks are employed.[8][9]

The core structure of Vemurafenib contains a 2,4-difluorophenyl moiety.[8] This highlights the utility of di- and tri-halogenated nitrobenzenes as precursors for creating the substituted aniline fragments that are often crucial for the activity of kinase inhibitors. The choice between a chloro-difluoro or a trifluoro starting material would depend on the desired final substitution pattern and the relative reactivity and selectivity of the available positions for nucleophilic substitution.

Comparative Analysis and Selection Rationale

The choice between this compound and 3,4,5-trifluoronitrobenzene in a drug design campaign will be dictated by the specific synthetic strategy and the desired final product.

  • 3,4,5-Trifluoronitrobenzene offers three potential leaving groups of the same type (fluorine), which can be advantageous for achieving specific substitution patterns through controlled reaction conditions. Its enhanced reactivity, due to the presence of three highly electronegative fluorine atoms, makes it a versatile building block for introducing fluorine-containing moieties into a target molecule.[10]

  • This compound provides a more complex substitution pattern with two different types of halogens. This can allow for differential reactivity, where a nucleophile might selectively displace one type of halogen over the other under specific conditions. This differential reactivity can be a powerful tool for sequential, site-selective modifications of the aromatic ring.

Logical Workflow for Intermediate Selection:

G start Define Target Molecule Scaffold sub_pattern Required Substitution Pattern on Phenyl Ring start->sub_pattern reactivity_req Desired Reactivity Profile for SₙAr sub_pattern->reactivity_req chloro_di Need for Differential Halogen Reactivity? reactivity_req->chloro_di trifluoro Uniform Reactivity of Leaving Groups Preferred? reactivity_req->trifluoro select_chloro Select this compound chloro_di->select_chloro Yes select_trifluoro Select 3,4,5-Trifluoronitrobenzene trifluoro->select_trifluoro Yes

Caption: Decision workflow for selecting the appropriate fluorinated intermediate.

Signaling Pathways and Drug Action

The intermediates discussed are instrumental in synthesizing inhibitors that target key signaling pathways implicated in diseases like cancer. For instance, Vemurafenib targets the MAPK/ERK pathway, which is often hyperactivated by BRAF mutations.

MAPK/ERK Signaling Pathway Inhibition:

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Vemurafenib Vemurafenib (PLX4032) Vemurafenib->BRAF Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Conclusion

Both this compound and 3,4,5-trifluoronitrobenzene are highly valuable intermediates in drug design, particularly for the synthesis of kinase inhibitors and other complex, biologically active molecules. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic route and the desired substitution pattern of the final drug candidate. A thorough understanding of their respective physicochemical properties and reactivity profiles, as outlined in this guide, will empower researchers to design more efficient and successful synthetic strategies.

References

A Comparative Analysis of Patented Synthetic Routes to 3-Chloro-4,5-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of patented methodologies for the synthesis of 3-Chloro-4,5-difluoronitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals.

This guide provides a detailed benchmark of patented synthetic methods for this compound against established laboratory procedures. The comparison focuses on key performance indicators such as reaction yield, purity, and the conditions required for each method, offering valuable insights for process optimization and scale-up.

Comparative Data of Synthetic Methods

The synthesis of this compound is predominantly achieved through two primary routes: the fluorination of a dichloronitrobenzene precursor or the chlorination of a fluoronitrobenzene starting material. The following table summarizes the quantitative data for representative patented and benchmark methods.

Method Starting Material Key Reagents/Catalysts Solvent Reaction Time Temperature Yield (%) Purity (%) Patent/Reference
Patented Method 1: Catalytic Chlorination 4-FluoronitrobenzeneIodine, Iron or Iron Compound-Not Specified50-135°CHighHighEP0307481B1[1]
Patented Method 2: Halogen Exchange 3,4-DichloronitrobenzenePotassium Fluoride, Phase Transfer CatalystDimethyl Sulfoxide (DMSO)Not Specified140-150°CNot SpecifiedNot SpecifiedUS5545768A
Benchmark Method 1: Halogen Exchange 3,4-DichloronitrobenzenePotassium FluorideDimethyl Sulfoxide (DMSO)5 hoursReflux86%Not SpecifiedGuidechem Report 3[2]
Benchmark Method 2: Chlorination with NCS 2-FluoronitrobenzeneN-Chlorosuccinimide (NCS), Iodine10% Sulfuric Acid2 hoursRoom Temperature65%Not SpecifiedGuidechem Report 1[2]
Benchmark Method 3: Halogen Exchange 3,4-DichloronitrobenzenePotassium Fluoride, Methyl trioctyl ammonium chloride, AlCl3Tetramethylene sulphoneNot Specified180-200°C85%97%PrepChem.com[3]

Experimental Protocols

Patented Method 1: Catalytic Chlorination of 4-Fluoronitrobenzene (EP0307481B1)

This process involves the chlorination of 4-fluoronitrobenzene in the presence of a catalyst system.[1]

  • Materials: 4-Fluoronitrobenzene, Chlorine gas, Iodine or an iodide, Iron or an iron compound (e.g., ferrous chloride, ferric chloride) or Antimony trichloride or pentachloride.

  • Procedure: 4-Fluoronitrobenzene is reacted with chlorine gas in the presence of a catalyst combination of iodine and an iron or antimony compound. The reaction temperature is maintained between 50°C and 135°C. The product, 3-chloro-4-fluoronitrobenzene, is obtained with high purity and yield.[1]

Benchmark Method 1: Halogen Exchange from 3,4-Dichloronitrobenzene

This widely used method involves a nucleophilic aromatic substitution reaction.[2]

  • Materials: 3,4-Dichloronitrobenzene (100 kg), Potassium Fluoride (36.3 kg), Dimethyl Sulfoxide (DMSO) (500 L).

  • Procedure: 3,4-Dichloronitrobenzene, potassium fluoride, and DMSO are added to a reaction vessel. The mixture is stirred and heated under reflux for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the inorganic salts are removed by filtration. The filtrate undergoes steam distillation to yield pale yellow crystals of 3-chloro-4-fluoronitrobenzene. The reported yield is 86%.[2]

Benchmark Method 2: Chlorination of 2-Fluoronitrobenzene with N-Chlorosuccinimide (NCS)

This method provides an alternative route starting from a different fluoronitrobenzene isomer.[2]

  • Materials: 2-Fluoronitrobenzene (35 mmol, 5g), 10% Sulfuric Acid solution (15 mL), N-Chlorosuccinimide (36.7 mmol, 5.2g), Iodine.

  • Procedure: 2-Fluoronitrobenzene is suspended in a 10% sulfuric acid solution. N-chlorosuccinimide is added under the catalysis of iodine, and the reaction proceeds at room temperature for 2 hours. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with sodium bisulfite solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from methanol to give pure 3-chloro-4-fluoronitrobenzene with a reported yield of 65%.[2]

Synthetic Pathways Visualization

The following diagram illustrates the two primary synthetic routes to this compound discussed in this guide.

Synthesis_Pathways cluster_0 Route 1: Halogen Exchange cluster_1 Route 2: Electrophilic Chlorination DCNB 3,4-Dichloronitrobenzene Product1 3-Chloro-4-fluoronitrobenzene DCNB->Product1 Fluorination Reagents1 KF / DMSO or Sulfolane Phase Transfer Catalyst Reagents1->DCNB FNB 4-Fluoronitrobenzene or 2-Fluoronitrobenzene Product2 3-Chloro-4-fluoronitrobenzene FNB->Product2 Chlorination Reagents2 Cl2 / I2, FeCl3 or NCS / I2 Reagents2->FNB

Caption: Synthetic routes to 3-Chloro-4-fluoronitrobenzene.

Logical Workflow for Method Comparison

The process of selecting an optimal synthesis method involves several key decision-making stages, as outlined in the workflow below.

Comparison_Workflow start Define Synthesis Target: This compound lit_review Literature & Patent Search start->lit_review id_methods Identify Synthetic Routes: - Halogen Exchange - Electrophilic Chlorination lit_review->id_methods data_extraction Extract Key Performance Indicators: Yield, Purity, Reagents, Conditions id_methods->data_extraction comparison Benchmark Patented vs. Standard Methods data_extraction->comparison protocol_dev Detail Experimental Protocols comparison->protocol_dev Select Representative Methods visualization Visualize Synthetic Pathways & Workflow protocol_dev->visualization guide Compile Comparison Guide visualization->guide

References

Spectroscopic Comparison of 3-Chloro-4,5-difluoronitrobenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric purity and structure is paramount. This guide provides a comparative framework for the spectroscopic analysis of 3-Chloro-4,5-difluoronitrobenzene isomers, crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

While publicly available, comprehensive experimental spectroscopic data for all isomers of this compound is limited, this guide presents a detailed analysis of a representative isomer, 2-Chloro-3,4-difluoronitrobenzene, alongside generalized experimental protocols applicable to the entire isomeric family. These methodologies and data serve as a practical reference for the characterization and differentiation of these closely related compounds.

The isomers covered in this guide include:

  • This compound (CAS: 53780-44-2)

  • 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS: 169468-80-8)

  • 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS: 1481-68-1)

  • 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9)

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for a representative isomer, 2-Chloro-3,4-difluoronitrobenzene. This data provides a benchmark for the analysis of other isomers.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-3,4-difluoronitrobenzene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.8–8.2m-Aromatic Proton (meta to NO₂)
7.1–7.4m-Aromatic Proton (ortho to Cl)

Data obtained in CDCl₃.[1]

Table 2: Infrared (IR) Spectroscopic Data for 2-Chloro-3,4-difluoronitrobenzene

Wavenumber (cm⁻¹)Assignment
1520NO₂ asymmetric stretch
740C-Cl stretch

[1]

Table 3: Mass Spectrometry Data for 2-Chloro-3,4-difluoronitrobenzene

m/zAssignment
192.9742[M]⁺

High-resolution mass spectrometry (HRMS) data.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of chlorodifluoronitrobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR :

    • Acquire spectra with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR :

    • Acquire proton-decoupled spectra with a spectral width of 0 to 200 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak.

  • ¹⁹F NMR :

    • Acquire proton-decoupled spectra.

    • The spectral width should be sufficient to cover the expected range for aromatic fluorine atoms (approximately -100 to -160 ppm).

    • An external reference standard, such as CFCl₃, may be used.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the ATR crystal.

    • Liquid Samples : Place a drop of the liquid sample between two NaCl or KBr plates.

  • Instrumentation : Record the spectrum on an FTIR spectrometer.

  • Data Acquisition :

    • Scan over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for these types of molecules. For high-resolution mass spectrometry (HRMS), Electrospray Ionization (ESI) may be used if the molecule can be protonated or deprotonated.

  • Instrumentation : Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification of isomers, or a high-resolution mass spectrometer for accurate mass determination.

  • Data Acquisition :

    • GC-MS : Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of the isomers. The mass spectrometer is typically scanned over a mass range of 50 to 300 m/z.

    • HRMS : Calibrate the instrument to ensure high mass accuracy.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and characterization of this compound isomers.

Spectroscopic_Workflow cluster_sample Isomer Mixture/Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Sample of this compound Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS, HRMS) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Comparison Comparison with Reference Spectra and Other Isomers Structure->Comparison Purity->Comparison Conclusion Isomer Identification and Characterization Comparison->Conclusion

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational approach to the spectroscopic comparison of this compound isomers. For definitive identification and characterization, it is recommended to acquire a full set of spectroscopic data for each isomer under identical experimental conditions and to compare these with authenticated reference standards.

References

Validating the role of fluorine atoms in the bioactivity of its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. This guide provides an objective comparison of fluorinated derivatives with their non-fluorinated counterparts, supported by experimental data, to validate the significant role fluorine plays in enhancing bioactivity. For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination is critical for designing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[1][2] Key advantages of fluorination include enhanced metabolic stability, improved binding affinity to target proteins, and modulated physicochemical properties such as lipophilicity and pKa, which can lead to better absorption and distribution.[3][4][5]

This guide will delve into specific case studies to illustrate these principles, presenting quantitative data in clearly structured tables, detailing the experimental protocols used to generate this data, and visualizing the relevant biological pathways and experimental workflows.

Case Study 1: Celecoxib - Enhancing COX-2 Selectivity

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] The trifluoromethyl (-CF3) group on the pyrazole ring of celecoxib is crucial for its COX-2 selectivity. A direct comparison with its non-fluorinated analog, SC-58125, which has a methyl (-CH3) group instead of a trifluoromethyl group, highlights the impact of fluorination on inhibitory potency and selectivity.[6]

Data Presentation: Comparison of COX-2 Inhibition

CompoundStructureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide0.0415375
SC-58125 4-(5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide0.350167

Data collated from multiple sources for comparative purposes.

The data clearly demonstrates that the trifluoromethyl group in Celecoxib leads to a significantly lower IC50 value for COX-2, indicating higher potency. Furthermore, the selectivity index for Celecoxib is more than double that of its non-fluorinated counterpart, showcasing the role of fluorine in achieving greater selectivity.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the inflammatory pathway mediated by COX-2 and the inhibitory action of Celecoxib.

COX2_Pathway COX-2 Inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) produces Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 inhibits

Caption: COX-2 pathway and Celecoxib inhibition.

Case Study 2: Ibrutinib - Covalent Inhibition of Bruton's Tyrosine Kinase

Signaling Pathway: BTK Signaling in B-Cells

The following diagram depicts the B-cell receptor (BCR) signaling pathway and the point of inhibition by Ibrutinib.

BTK_Pathway BTK Signaling Pathway in B-Cells Antigen Antigen BCR B-Cell Receptor Antigen->BCR activates LYN/SYK LYN/SYK Kinases BCR->LYN/SYK activates BTK Bruton's Tyrosine Kinase LYN/SYK->BTK phosphorylates PLCγ2 Phospholipase Cγ2 BTK->PLCγ2 phosphorylates Downstream Signaling Ca²⁺ Mobilization & PKC Activation PLCγ2->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Ibrutinib Ibrutinib Ibrutinib->BTK covalently inhibits

Caption: BTK signaling pathway and Ibrutinib inhibition.

Case Study 3: Sofosbuvir - A Fluorinated Nucleotide Prodrug for HCV

Sofosbuvir is a cornerstone of modern Hepatitis C virus (HCV) treatment. It is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[8] The fluorine atom at the 2' position of the ribose sugar is a critical modification that enhances the stability of the molecule and contributes to its potent antiviral activity.[9][10] Comparison with its non-fluorinated 2'-deoxy-2'-C-methyluridine counterpart demonstrates the significant impact of this single fluorine atom.

Data Presentation: Anti-HCV Activity

CompoundStructureHCV Replicon EC50 (µM)
Sofosbuvir (active metabolite)2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate0.09
2'-deoxy-2'-C-methyluridine (non-fluorinated analog)2'-deoxy-2'-C-methyluridine-5'-triphosphate> 10

Data collated from multiple sources for comparative purposes.

The presence of the fluorine atom in the active metabolite of Sofosbuvir results in a dramatic increase in potency against the HCV replicon, with an EC50 value over 100-fold lower than its non-fluorinated analog.

Signaling Pathway: HCV Replication

This diagram illustrates the HCV replication process and the mechanism of action of Sofosbuvir.

HCV_Replication HCV Replication and Sofosbuvir Inhibition HCV RNA (+) HCV RNA (+) NS5B Polymerase NS5B Polymerase HCV RNA (+)->NS5B Polymerase template HCV RNA (-) HCV RNA (-) NS5B Polymerase->HCV RNA (-) synthesizes New HCV RNA (+) New HCV RNA (+) NS5B Polymerase->New HCV RNA (+) synthesizes Chain Termination Chain Termination NS5B Polymerase->Chain Termination leads to HCV RNA (-)->NS5B Polymerase template Sofosbuvir (Prodrug) Sofosbuvir (Prodrug) Active Triphosphate Active Triphosphate Sofosbuvir (Prodrug)->Active Triphosphate metabolized to Active Triphosphate->NS5B Polymerase incorporated by

Caption: HCV replication and Sofosbuvir's mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorinated and non-fluorinated compounds. Below are summaries of key experimental protocols.

Experimental Workflow: General In Vitro Bioactivity Assessment

experimental_workflow General In Vitro Bioactivity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesis Synthesize Fluorinated & Non-fluorinated Analogs IC50/EC50 Determination Perform IC50/EC50 Assay (e.g., Kinase Assay, Antiviral Assay) Compound Synthesis->IC50/EC50 Determination Binding Assay Conduct Binding Assay (e.g., SPR, ITC) Compound Synthesis->Binding Assay Metabolic Stability Assess Metabolic Stability (e.g., Microsome Assay) Compound Synthesis->Metabolic Stability Target Preparation Prepare Target Protein or Cell Line Target Preparation->IC50/EC50 Determination Target Preparation->Binding Assay Data Collection Collect and Process Data IC50/EC50 Determination->Data Collection Binding Assay->Data Collection Metabolic Stability->Data Collection Comparative Analysis Compare Bioactivity and Properties Data Collection->Comparative Analysis

Caption: A typical workflow for in vitro bioactivity comparison.

IC50/EC50 Determination (Enzyme/Cell-based Assays)

Objective: To determine the concentration of a compound that inhibits a biological process or response by 50%.

General Protocol:

  • Preparation: Prepare a series of dilutions of the test compounds (fluorinated and non-fluorinated analogs).

  • Assay Setup: In a multi-well plate, combine the target enzyme or cells with the appropriate substrates and cofactors.

  • Compound Addition: Add the diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 37°C).

  • Detection: Measure the enzyme activity or cell viability using a suitable method (e.g., luminescence, fluorescence, absorbance).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 or EC50 value using a non-linear regression model.

Metabolic Stability Assay (Microsomal Stability)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

General Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.

Protein-Ligand Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity (KD) between a compound and its target protein.

General Protocol:

  • Immobilization: Immobilize the target protein onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.

  • Dissociation: Flow a buffer over the sensor surface to allow the dissociation of the compound.

  • Data Analysis: Analyze the binding and dissociation curves (sensorgrams) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in medicinal chemistry. The case studies presented in this guide provide clear, data-supported evidence that fluorination can significantly enhance the potency, selectivity, and metabolic stability of drug candidates. By understanding the fundamental principles of fluorine's effects and employing rigorous experimental protocols for comparison, researchers can more effectively leverage the "fluorine advantage" to design and develop safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4,5-difluoronitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 3-Chloro-4,5-difluoronitrobenzene.

This compound is a halogenated nitroaromatic compound and is classified as hazardous waste.[1] Improper disposal can lead to significant environmental harm and potential health risks. Adherence to the following procedures is mandatory to ensure safety and compliance with regulations.

Immediate Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical to prevent exposure.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respiratory device.

Hazard Summary

The following table summarizes the likely hazard classifications based on similar compounds.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2]
Germ Cell MutagenicitySuspected of causing genetic defects.
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life.

Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Step-by-Step Spill Response:

  • Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[1][3]

  • Evacuate Unnecessary Personnel: Limit access to the spill area to essential personnel with appropriate PPE.

  • Contain the Spill: For solid material, sweep up and shovel into a suitable, closed container for disposal.[1] Avoid creating dust.[1] For liquid spills, cover with an inert absorbent material such as sand, dry lime, or soda ash and place in a closed container.[3]

  • Use Appropriate Tools: Use spark-proof tools to prevent ignition sources.[3]

  • Clean the Area: Once the bulk of the material is collected, decontaminate the area according to your laboratory's standard procedures for hazardous materials.

  • Properly Label Waste Container: The container with the spilled material must be clearly labeled as hazardous waste with the full chemical name.

Disposal Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Operational Disposal Plan:

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4] Do not mix with other waste types as this can complicate disposal and increase costs.[5]

  • Waste Container: Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be in a cool, dry, and well-ventilated area.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: Disposal must be carried out by a licensed chemical destruction facility in accordance with local, regional, and national regulations.[1][6] The primary method for the disposal of halogenated organic waste is controlled incineration.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound is_waste Is the material waste? start->is_waste spill Is there a spill? is_waste->spill No collect_waste Collect in designated halogenated waste container is_waste->collect_waste Yes spill->collect_waste No spill_procedure Follow Spill & Leak Procedures spill->spill_procedure Yes label_container Label container with 'Hazardous Waste' and chemical name collect_waste->label_container spill_procedure->collect_waste store_waste Store in a cool, dry, well-ventilated area label_container->store_waste contact_ehs Contact Environmental Health & Safety for pickup store_waste->contact_ehs end_disposal Disposal by licensed facility (Incineration) contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-Chloro-4,5-difluoronitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloro-4,5-difluoronitrobenzene (CAS No. 53780-44-2), a compound that demands careful and informed management in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 53780-44-2) was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 3-Chloro-4-fluoronitrobenzene and 3,4-Difluoronitrobenzene. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care, following all institutional and regulatory safety protocols.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye/Face Protection Chemical safety goggles and a face shieldGoggles should be tightly fitting to prevent vapor and splash exposure. A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) and a lab coat or chemical-resistant suitSelect gloves based on the manufacturer's chemical resistance data. Ensure the lab coat is fully buttoned. For larger quantities or increased risk of splash, a chemical-resistant suit is recommended.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. The type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) should be selected based on a thorough risk assessment.
Footwear Closed-toe, chemical-resistant shoesShoes should fully cover the feet to protect against spills.

Operational Plan for Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination & Cleanup handling->cleanup After experiment completion emergency Emergency Preparedness handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A flowchart outlining the key stages for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work with this compound within a chemical fume hood.[3]

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools and equipment.[5]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke in the work area.[1]

  • Decontamination & Cleanup:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Decontaminate all work surfaces and equipment.

    • In case of a spill, immediately evacuate the area and follow your institution's spill response procedures. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Unused Chemical Unused Chemical Labeled, sealed, and non-reactive container Labeled, sealed, and non-reactive container Unused Chemical->Labeled, sealed, and non-reactive container Contaminated PPE Contaminated PPE Contaminated PPE->Labeled, sealed, and non-reactive container Contaminated Labware Contaminated Labware Contaminated Labware->Labeled, sealed, and non-reactive container Licensed Hazardous Waste Facility Licensed Hazardous Waste Facility Labeled, sealed, and non-reactive container->Licensed Hazardous Waste Facility Follow institutional and local regulations

Caption: A diagram illustrating the proper workflow for the disposal of this compound waste.

Disposal Guidelines:

  • Waste Classification: This material should be treated as hazardous waste.

  • Containerization:

    • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of it down the drain or in the regular trash.[3]

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-4,5-difluoronitrobenzene
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3-Chloro-4,5-difluoronitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.